Pde5-IN-10
Description
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
8-cyclopropyl-3-(hydroxymethyl)-4-[(6-methoxy-3-pyridinyl)methylamino]quinoline-6-carbonitrile |
InChI |
InChI=1S/C21H20N4O2/c1-27-19-5-2-13(9-23-19)10-24-20-16(12-26)11-25-21-17(15-3-4-15)6-14(8-22)7-18(20)21/h2,5-7,9,11,15,26H,3-4,10,12H2,1H3,(H,24,25) |
InChI Key |
VDGJLZRYORTPJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CNC2=C3C=C(C=C(C3=NC=C2CO)C4CC4)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Neuro-Restorative Potential of Pde5-IN-10: A Technical Overview of its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Pde5-IN-10, a potent phosphodiesterase 5 (PDE5) inhibitor, with a specific focus on its effects within neuronal signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Core Mechanism of Action: Enhancing cGMP Signaling in Neurons
This compound, also identified as compound 4b, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[1]. The primary mechanism of action of this compound in neurons, consistent with other PDE5 inhibitors, is the enhancement of cyclic guanosine monophosphate (cGMP) signaling. PDE5 is an enzyme that specifically degrades cGMP. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the nitric oxide (NO)/cGMP signaling cascade[2][3][4]. This pathway is crucial for various neuronal functions, including synaptic plasticity, memory formation, and neuroprotection[2][3].
The canonical NO/cGMP pathway begins with the production of nitric oxide (NO), which activates soluble guanylyl cyclase (sGC) to synthesize cGMP from guanosine triphosphate (GTP). Subsequently, cGMP activates protein kinase G (PKG), which in turn phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). The phosphorylation of CREB is a critical step in the formation of long-term memory[2][4].
Quantitative Data for this compound and Other Select PDE5 Inhibitors
This compound has been demonstrated to be a highly potent inhibitor of PDE5 with favorable metabolic stability. The following table summarizes key quantitative data for this compound and provides a comparison with other well-established PDE5 inhibitors.
| Compound | IC50 (PDE5) | Microsomal Stability (t1/2) | Other Relevant Data |
| This compound (compound 4b) | 20 nM[1] | 44.6 min[1] | Restores long-term potentiation in a mouse model of Alzheimer's Disease[1] |
| Sildenafil | ~5.22 nM | - | Improves memory in aged rats and mice[5] |
| Tadalafil | ~1.8 nM | - | Improves spatial memory and reduces tau pathology in a mouse model of AD[2] |
| Vardenafil | ~0.7 nM | - | Converts early-phase LTP to late-phase LTP in hippocampal slices[2] |
| Zaprinast | - | - | Non-selective, also inhibits PDE6, PDE9, and PDE11 |
Key Neuronal Signaling Pathways Modulated by this compound
The neuro-centric mechanism of action of this compound is primarily mediated through two interconnected signaling pathways:
-
The NO/cGMP/PKG/CREB Pathway: This is the principal pathway through which this compound exerts its effects on synaptic plasticity and memory. By elevating cGMP levels, this compound enhances the activity of PKG, leading to increased phosphorylation of CREB and the subsequent expression of genes involved in synaptic growth and long-term memory consolidation.
-
The PI3K/Akt Pathway: There is growing evidence that the NO/cGMP/PKG pathway can cross-talk with the PI3K/Akt signaling cascade, which is a critical pathway for cell survival and neuroprotection. This interaction suggests that this compound may also confer neuroprotective effects by promoting neuronal survival.
Below are graphical representations of these signaling pathways generated using the DOT language.
Experimental Protocols for Assessing Neuronal Effects
The following section details the methodologies for key experiments cited in the evaluation of this compound and other PDE5 inhibitors in a neuronal context.
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE5 enzyme.
Methodology:
-
Recombinant human PDE5A1 is used as the enzyme source.
-
The assay is performed in a buffer containing Tris-HCl, MgCl2, and a specific concentration of the fluorescently labeled cGMP substrate.
-
This compound is serially diluted to a range of concentrations and pre-incubated with the PDE5 enzyme.
-
The enzymatic reaction is initiated by the addition of the cGMP substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of hydrolyzed substrate is quantified using a fluorescence polarization immunoassay.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of this compound in liver microsomes.
Methodology:
-
Liver microsomes (typically from mouse, rat, or human) are used as the source of metabolic enzymes.
-
This compound is incubated with the liver microsomes in the presence of NADPH as a cofactor to initiate phase I metabolism.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in the aliquots is quenched by the addition of a solvent like acetonitrile.
-
The concentration of the remaining this compound in each aliquot is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
The half-life (t1/2) is determined from the slope of the natural log of the remaining parent compound versus time.
Electrophysiological Assessment of Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To evaluate the effect of this compound on synaptic plasticity, specifically its ability to restore long-term potentiation in a disease model.
Methodology:
-
Hippocampal Slice Preparation:
-
Mice (e.g., a transgenic model of Alzheimer's disease) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
The hippocampus is dissected out, and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Field Excitatory Postsynaptic Potential (fEPSP) Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 30-32°C).
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record fEPSPs.
-
A baseline synaptic response is established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
-
LTP Induction and Drug Application:
-
LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).
-
For drug-effect studies, this compound is bath-applied to the slice for a defined period before and during the LTP induction protocol.
-
The fEPSP slope is monitored for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
The degree of potentiation is calculated as the percentage increase in the fEPSP slope from the baseline.
-
The experimental workflow for assessing LTP is illustrated in the diagram below.
Conclusion
This compound is a potent PDE5 inhibitor that enhances neuronal cGMP signaling. Its ability to restore long-term potentiation in a preclinical model of Alzheimer's disease highlights its therapeutic potential for neurological disorders characterized by synaptic dysfunction and cognitive decline. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel PDE5 inhibitors in the context of neuropharmacology and drug discovery.
References
- 1. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 5 Inhibition Improves Synaptic Function, Memory, and Amyloid-β Load in an Alzheimer's Disease Mouse Model | Journal of Neuroscience [jneurosci.org]
The Quest for Precision: A Technical Guide to the Discovery and Development of Novel PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of phosphodiesterase type 5 (PDE5) inhibitors has revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension, opening new avenues for therapeutic intervention in a range of other conditions.[1][2] This technical guide provides an in-depth overview of the core methodologies and critical considerations in the ongoing discovery and development of novel PDE5 inhibitors. It is designed to equip researchers and drug development professionals with a comprehensive understanding of the experimental protocols, data analysis, and strategic workflows that underpin this dynamic field of pharmaceutical science.
The Core Target: Understanding PDE5 and the cGMP Signaling Pathway
Phosphodiesterase type 5 is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1][3] Nitric oxide, released in response to sexual stimulation or other physiological signals, activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG), which ultimately results in smooth muscle relaxation, vasodilation, and increased blood flow.[5] PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal.[4][6] By inhibiting PDE5, the intracellular concentration of cGMP is elevated, prolonging its vasodilatory effects.[1][7]
References
- 1. essm.org [essm.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. The Cavernous Nerve Injury Rat Model: A Pictorial Essay on Post-Radical Prostatectomy Erectile Dysfunction Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laboratory Forum: Rat as an Animal Model for Male Erectile Function Evaluation in Sexual Medicine Research [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Structure-Activity Relationship of Pde5-IN-10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Pde5-IN-10, a potent phosphodiesterase 5 (PDE5) inhibitor. This document details the underlying signaling pathways, experimental protocols for activity assessment, and a summary of the key structural modifications influencing its inhibitory activity.
Introduction to PDE5 Inhibition
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling cascade.[1][2] Nitric oxide activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][3] cGMP acts as a second messenger, activating PKG, which through phosphorylation of downstream targets, leads to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[1][3] PDE5 terminates this signaling by hydrolyzing cGMP to the inactive 5'-guanosine monophosphate (5'-GMP).[1]
Inhibition of PDE5 prevents the degradation of cGMP, thereby enhancing the NO/cGMP/PKG signaling pathway. This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][3] this compound is a potent PDE5 inhibitor with an IC50 of 20 nM, and it has shown potential in research related to Alzheimer's disease due to its ability to restore long-term potentiation.[4]
Signaling Pathways
The primary signaling pathway influenced by PDE5 inhibitors is the NO/cGMP/PKG pathway. The inhibition of PDE5 leads to an accumulation of cGMP, which has several downstream effects.
Beyond smooth muscle relaxation, this pathway is involved in neuroprotection and synaptic plasticity.[2][5] PKG can activate the PI3K/Akt signaling pathway, which inhibits apoptosis, and can also phosphorylate the transcription factor CREB (cAMP response element-binding protein), promoting the expression of genes related to memory and learning.[2][6]
Structure-Activity Relationship (SAR) Studies
While specific SAR data for a broad range of this compound analogs is not extensively published in the public domain, we can infer key structural features based on the pyrazolopyrimidinone scaffold, which is common to many potent PDE5 inhibitors, including sildenafil.[7][8][9] this compound itself is identified as a potent N-(pyridin-3-ylmethyl)quinoline derivative.[4] The SAR of related compounds suggests the importance of several key interactions within the PDE5 active site.
A crucial aspect in the development of PDE5 inhibitors is achieving high selectivity, particularly against PDE6, which is found in the retina and shares high structural similarity with PDE5.[2][7] Off-target inhibition of PDE6 can lead to visual disturbances.
| Compound | Modification | PDE5 IC50 (nM) | Selectivity vs. PDE6 | Reference |
| This compound | N-(pyridin-3-ylmethyl)quinoline derivative | 20 | Not specified | [4] |
| Sildenafil | Pyrazolopyrimidinone core | 4 | ~10-fold | [1] |
| Vardenafil | Pyrazolopyrimidinone core | 0.1-0.4 | ~15-fold | [1] |
| Tadalafil | β-carboline core | 2 | >700-fold | [1] |
| Compound 5 | Pyrazolopyrimidinone core | 0.8 | 20-fold | [7][9] |
| Compound 28 | Not specified core | 0.27 | 1256-fold | [1] |
| Compound 29 | Not specified core | 0.4 | 12750-fold | [1] |
Key Structural Insights:
-
Core Scaffold: The pyrazolopyrimidinone and quinoline scaffolds serve as a rigid platform to correctly orient the functional groups for optimal interaction with the active site.
-
Hydrophobic Pocket Interaction: A significant contributor to binding affinity is the interaction of hydrophobic groups with a hydrophobic pocket within the PDE5 active site.[8]
-
Glutamine Interaction: A conserved glutamine residue (Gln817) in the active site is a key interaction point for many PDE inhibitors.[8]
-
Selectivity Determinants: Subtle differences in the active sites of PDE isozymes can be exploited to achieve selectivity. For instance, modifications that create steric hindrance with residues present in the PDE6 active site but not in PDE5 can improve the selectivity profile.
Experimental Protocols
The evaluation of this compound and its analogs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and pharmacokinetic properties.
A common method for determining the IC50 of PDE5 inhibitors is a fluorescence polarization (FP)-based assay.
Detailed Methodology:
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.[10]
-
Reaction Mixture: A reaction buffer containing Tris-HCl, MgCl2, DTT, and a specific concentration of cGMP substrate is prepared.[10] Recombinant human PDE5 enzyme is added to this buffer.
-
Incubation: The enzymatic reaction is initiated by adding the PDE5 enzyme solution to wells containing the test compound dilutions and cGMP. The mixture is incubated at 37°C for a defined period.
-
Termination and Detection: The reaction is stopped by adding a solution containing an anti-GMP antibody and a fluorescently labeled GMP tracer. In the absence of inhibition, the unlabeled GMP produced by PDE5 competes with the tracer for antibody binding, resulting in a low fluorescence polarization signal. With potent inhibition, less GMP is produced, more tracer binds to the antibody, and the fluorescence polarization signal is high.
-
Data Analysis: The fluorescence polarization is measured using a suitable plate reader. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
To assess the metabolic stability of this compound, an in vitro microsomal stability assay is performed. This compound was reported to have a half-life (t1/2) of 44.6 minutes in such an assay.[4]
Detailed Methodology:
-
Incubation: The test compound is incubated with liver microsomes (human or from other species) and NADPH (as a cofactor for cytochrome P450 enzymes) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a solvent like acetonitrile.
-
Analysis: The concentration of the remaining parent compound at each time point is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Half-life Calculation: The half-life (t1/2) is determined by plotting the natural logarithm of the percentage of the remaining compound against time and fitting the data to a linear regression model.
For compounds like this compound being investigated for neurological applications, in vivo models are crucial. One such model is the assessment of long-term potentiation (LTP) in animal models of Alzheimer's disease.
Experimental Workflow:
This experiment assesses the compound's ability to restore synaptic plasticity, a process impaired in Alzheimer's disease.
Conclusion
This compound is a potent PDE5 inhibitor with promising therapeutic potential beyond traditional applications, particularly in the field of neurodegenerative diseases. The structure-activity relationships of the broader class of pyrazolopyrimidinone and quinoline-based inhibitors highlight the importance of specific interactions within the PDE5 active site for achieving high potency and selectivity. The experimental protocols outlined provide a framework for the continued evaluation and optimization of this compound and related compounds in the drug development pipeline. Further studies focusing on detailed SAR and in vivo efficacy in various disease models will be critical in fully elucidating the therapeutic utility of this compound.
References
- 1. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art [mdpi.com]
- 7. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Pde5-IN-10: A Technical Guide
This technical guide provides an in-depth overview of the in vitro characterization of Pde5-IN-10, a potent and metabolically stable inhibitor of Phosphodiesterase 5 (PDE5). The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical assessment of PDE5 inhibitors. This document outlines the potency of this compound, details the experimental methodologies for its characterization, and illustrates the relevant biological pathways and experimental workflows.
Core Data Presentation
The in vitro characteristics of this compound are summarized in the table below, providing a clear comparison of its potency and metabolic stability.
| Parameter | Value | Description |
| PDE5 Inhibitory Potency (IC50) | 20 nM | The half-maximal inhibitory concentration against the PDE5 enzyme, indicating high potency.[1] |
| In Vitro Microsomal Stability (t1/2) | 44.6 min | The half-life of the compound when incubated with human liver microsomes, suggesting improved metabolic stability.[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the PDE5 enzyme, which is a key regulator of the cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation. The following diagram illustrates the mechanism of action.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below. These protocols are based on standard industry practices and the likely methods used in the discovery of this compound.
PDE5 Enzyme Inhibition Assay
This assay determines the potency of this compound in inhibiting the enzymatic activity of PDE5. A common method is a fluorescence polarization (FP)-based assay.
Materials:
-
Recombinant human PDE5A1 enzyme
-
FAM-labeled cGMP substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
This compound stock solution (in DMSO)
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant PDE5A1 enzyme to the working concentration in cold assay buffer.
-
Reaction Setup: Add the diluted this compound solutions to the microplate wells. Subsequently, add the diluted PDE5 enzyme to each well, except for the negative control wells.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the FAM-labeled cGMP substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) in the dark.
-
Detection: Stop the reaction and measure the fluorescence polarization of each well using a plate reader with appropriate filters for fluorescein.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
In Vitro Microsomal Stability Assay
This assay evaluates the metabolic stability of this compound in the presence of liver enzymes, primarily Cytochrome P450s.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound stock solution (in DMSO)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator and centrifuge
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and this compound at the desired final concentration.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the wells. For the negative control, add buffer instead.
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression of this plot is used to calculate the half-life (t1/2) of the compound.
Experimental Workflow Visualization
The following diagram provides a logical flow of a typical in vitro PDE5 inhibition assay, from preparation to data analysis.
References
Pharmacological properties of N-(pyridin-3-ylmethyl)quinoline derivatives
An In-depth Technical Guide on the Pharmacological Properties of N-(pyridin-3-ylmethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and therapeutic potential of N-(pyridin-3-ylmethyl)quinoline derivatives. This class of compounds has emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Quinoline derivatives, in general, are known for their presence in numerous pharmaceuticals and biologically active molecules, exhibiting properties that range from anticancer and antimalarial to antimicrobial and anti-inflammatory.[1][2][3][4][5] This paper will focus specifically on derivatives featuring the N-(pyridin-3-ylmethyl)quinoline core, detailing their known mechanisms of action, summarizing quantitative biological data, and providing insight into the experimental protocols used for their evaluation.
Synthesis of N-(pyridin-3-ylmethyl)quinoline Derivatives
The synthesis of quinoline derivatives can be achieved through various established methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[6] For the specific construction of N-substituted quinoline-3-ylmethyl scaffolds, multi-step protocols are often employed. A common strategy involves the initial synthesis of a 2-chloroquinoline-3-carbaldehyde, which then serves as a versatile intermediate.
One documented protocol involves a reductive amination reaction. This process starts with the synthesis of tert-butyl 4-(3-formylquinolin-2-yl)piperazine-1-carboxylate, which is then reacted with various amines in methanol to yield the final N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives.[7]
Another synthetic approach for N-(pyridin-3-ylmethyl) derivatives involves the lithiation of N-(pyridin-3-ylmethyl)pivalamide or related compounds using tert-butyllithium. The resulting dilithium reagents can then react with various electrophiles to produce the desired substituted derivatives.[8]
Experimental Protocol: Synthesis via Reductive Amination[7]
-
Synthesis of 2-chloroquinoline-3-carbaldehyde (Compound 2): Acetanilide (1) is reacted with phosphorus oxychloride (POCl3) in N,N-dimethylformamide (DMF) at 60°C for 5 hours.
-
Synthesis of tert-butyl 4-(3-formylquinolin-2-yl)piperazine-1-carboxylate (Compound 3): Compound 2 is reacted with tert-butyl piperazine-1-carboxylate in the presence of potassium carbonate (K2CO3) in DMF at room temperature.
-
Synthesis of Final Derivatives (Compounds 5a-l): A solution of Compound 3 (1 equivalent) in methanol is stirred, followed by the addition of the desired substituted amine (1.2 equivalents). Sodium borohydride (NaBH4) (1.5 equivalents) is then added portion-wise. The reaction mixture is stirred at room temperature for 3-4 hours. After completion, the solvent is evaporated, and the residue is worked up with water and extracted with ethyl acetate. The crude product is purified by column chromatography.
Visualization: Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted quinoline derivatives.
Pharmacological Properties
N-(pyridin-3-ylmethyl)quinoline derivatives have shown significant potential across several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity: PIM Kinase Inhibition
A series of new pyridine-quinoline hybrids have been identified as potent inhibitors of PIM kinases, a family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) implicated in tumorigenesis.[9] Overexpression of PIM-1 kinase is associated with various cancers, including leukemia, prostate, and colon cancer.[9]
Several pyridine-quinoline hybrid compounds demonstrated potent anticancer activity against a panel of human cancer cell lines while showing low cytotoxicity against the normal human lung fibroblast cell line Wi-38.[9][10]
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyridine-Quinoline Hybrids[9]
| Compound | NFS-60 (Myeloid Leukemia) | HepG-2 (Liver) | PC-3 (Prostate) | Caco-2 (Colon) | Wi-38 (Normal Lung) |
| 5b | 0.48±0.04 | 0.98±0.07 | 1.14±0.09 | 1.34±0.11 | >100 |
| 5c | 0.51±0.04 | 1.12±0.09 | 0.98±0.07 | 1.01±0.08 | >100 |
| 6e | 0.39±0.03 | 0.87±0.06 | 1.02±0.08 | 1.15±0.09 | >100 |
| 13a | 0.41±0.03 | 0.76±0.05 | 0.88±0.06 | 0.99±0.07 | >100 |
| 13c | 0.55±0.04 | 0.99±0.07 | 1.18±0.09 | 1.24±0.10 | >100 |
| 14a | 0.49±0.04 | 1.03±0.08 | 1.11±0.09 | 1.19±0.09 | >100 |
| Doxorubicin | 0.35±0.02 | 0.69±0.05 | 0.78±0.06 | 0.89±0.07 | 1.21±0.10 |
The same series of compounds were evaluated for their ability to inhibit PIM-1 and PIM-2 kinases.
Table 2: PIM-1 and PIM-2 Kinase Inhibition (IC50 in µM)[9]
| Compound | PIM-1 | PIM-2 |
| 5b | 0.231±0.01 | 0.089±0.007 |
| 5c | 0.098±0.008 | 0.198±0.01 |
| 6e | 0.076±0.006 | 0.154±0.01 |
| 14a | 0.101±0.009 | 0.201±0.01 |
| SGI-1776 (Control) | 0.086±0.007 | 0.112±0.009 |
Kinetic studies revealed that compounds 5b, 5c, 6e, and 14a act as competitive inhibitors of PIM-1 kinase, while compound 13a behaves as a mixed competitive and non-competitive inhibitor.[9]
The anticancer activity of these compounds is linked to their ability to induce apoptosis. Compounds 6e, 13a, and 13c significantly induced apoptosis (>66%) and activated caspase 3/7 in HepG-2 liver cancer cells.[9][10] PIM kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD. Inhibition of PIM kinase by these quinoline derivatives prevents the phosphorylation of BAD, leading to its activation and the subsequent initiation of the intrinsic apoptotic pathway via caspase activation.
Visualization: PIM-1 Signaling Pathway
Caption: Inhibition of the PIM-1 kinase survival pathway by quinoline derivatives.
Experimental Protocols
-
In Vitro Cytotoxicity Assay (MTT Assay): [9]
-
Cells (e.g., HepG-2, PC-3) are seeded in 96-well plates and incubated for 24 hours.
-
The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
-
PIM-1 Kinase Assay: [9]
-
The assay is performed in a 96-well plate containing a reaction buffer, PIM-1 enzyme, the peptide substrate, and varying concentrations of the inhibitor.
-
The reaction is initiated by adding ATP.
-
The plate is incubated at 30°C for a specified time.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based method (e.g., Kinase-Glo).
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Antimicrobial, Antimalarial, and Antitubercular Activities
Structurally related N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives have been screened for a range of antimicrobial activities.[7]
The compounds were tested against various Gram-positive and Gram-negative bacteria and fungal strains.
Table 3: Antibacterial and Antifungal Activity (MIC in µg/mL)[7]
| Compound | S. aureus (G+) | S. pyogenes (G+) | E. coli (G-) | P. aeruginosa (G-) | C. albicans (Fungus) | A. niger (Fungus) |
| 5a | 100 | 100 | 200 | 250 | 200 | 200 |
| 5b | 125 | 100 | 250 | 200 | 250 | 250 |
| 5d | 100 | 125 | 200 | 250 | 250 | 200 |
| 5g | 200 | 250 | 125 | 100 | 100 | 100 |
| Ampicillin | 250 | 100 | 100 | 100 | - | - |
| Griseofulvin | - | - | - | - | 500 | 100 |
The derivatives showed promising activity against the chloroquine-sensitive strain of Plasmodium falciparum. The mechanism of action for quinoline antimalarials is often attributed to interference with hemoglobin digestion in the parasite's food vacuole, leading to a buildup of toxic heme.[11]
Table 4: In Vitro Antimalarial Activity[7]
| Compound | P. falciparum IC50 (µg/mL) |
| 5a | 0.145 |
| 5b | 0.198 |
| 5d | 0.112 |
| 5g | 0.210 |
| Chloroquine | 0.250 |
Activity was also assessed against Mycobacterium tuberculosis H37Rv.
Table 5: In Vitro Antitubercular Activity[7]
| Compound | M. tuberculosis MIC (µg/mL) |
| 5a | >50 |
| 5b | 25 |
| 5d | >50 |
| 5g | 50 |
| Isoniazid | 0.25 |
Experimental Protocols
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method): [7]
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate with appropriate broth media.
-
A standardized inoculum of the microbial strain is added to each well.
-
Plates are incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
-
In Vitro Antimalarial Assay (P. falciparum): [7]
-
P. falciparum cultures are maintained in human erythrocytes.
-
Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds for 48 hours.
-
Parasite growth inhibition is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.
-
IC50 values are calculated from the dose-response curves.
-
-
Antitubercular Assay (M. tuberculosis): [7]
-
The assay is conducted using a microplate Alamar Blue assay (MABA).
-
Serial dilutions of the compounds are added to 96-well plates containing Middlebrook 7H9 broth.
-
A standardized inoculum of M. tuberculosis H37Rv is added.
-
Plates are incubated for 7 days at 37°C.
-
Alamar Blue reagent is added, and plates are incubated for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that prevents this color change.
-
Conclusion
N-(pyridin-3-ylmethyl)quinoline derivatives and their close structural analogues represent a versatile and promising class of compounds for drug discovery. The research highlighted in this guide demonstrates their potent activity as anticancer agents through the inhibition of PIM kinases and induction of apoptosis.[9][10] Furthermore, their broad-spectrum activity against bacterial, fungal, malarial, and tubercular pathogens underscores their potential in addressing infectious diseases.[7] The synthetic accessibility of this scaffold allows for extensive structural modifications, paving the way for future optimization of potency, selectivity, and pharmacokinetic properties. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these promising derivatives.
References
- 1. jetir.org [jetir.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pde5-IN-10 Cellular Assay in Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a common pediatric cancer originating from the sympathetic nervous system, presents significant therapeutic challenges, particularly in high-risk cases. The cyclic guanosine monophosphate (cGMP) signaling pathway has emerged as a potential target for therapeutic intervention in various cancers. Phosphodiesterase 5 (PDE5), an enzyme that degrades cGMP, is a key regulator of this pathway. Inhibition of PDE5 leads to an accumulation of intracellular cGMP, which can induce antiproliferative and pro-apoptotic effects in cancer cells. Pde5-IN-10 is a potent and selective inhibitor of PDE5 with an IC50 of 20 nM[1]. These application notes provide a detailed protocol for a cellular assay to evaluate the efficacy of this compound in neuroblastoma cell lines.
Signaling Pathway Overview
The proposed mechanism of action for this compound in neuroblastoma cells involves the modulation of the nitric oxide (NO)-cGMP signaling pathway. In this pathway, nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), leading to downstream effects such as cell cycle arrest, differentiation, and apoptosis. PDE5 negatively regulates this pathway by hydrolyzing cGMP. By inhibiting PDE5, this compound is expected to increase intracellular cGMP levels, thereby promoting the antitumor effects of this signaling cascade.
Figure 1: cGMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the protocols for evaluating the effects of this compound on neuroblastoma cells. The SH-SY5Y human neuroblastoma cell line is recommended due to its well-characterized nature and ability to undergo neuronal differentiation.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| SH-SY5Y Human Neuroblastoma Cells | ATCC | CRL-2266 |
| This compound | MedChemExpress | HY-108953 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| cGMP ELISA Kit | R&D Systems | KGE003 |
| Annexin V-FITC Apoptosis Detection Kit | Abcam | ab14085 |
| Retinoic Acid | Sigma-Aldrich | R2625 |
Experimental Workflow
Figure 2: General experimental workflow for the this compound cellular assay.
Cell Culture and Maintenance
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 nM to 100 µM to determine the IC50 value. Include a vehicle control (DMSO).
-
Replace the medium with the drug-containing medium and incubate for 48-72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Intracellular cGMP Quantification (ELISA)
This assay directly measures the accumulation of cGMP following this compound treatment.
-
Seed SH-SY5Y cells in a 24-well plate at a density of 1 x 10⁵ cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a short duration (e.g., 30 minutes to 1 hour).
-
Lyse the cells according to the cGMP ELISA kit manufacturer's protocol.
-
Perform the ELISA as per the manufacturer's instructions.[2][3][4]
-
Measure the absorbance and calculate the cGMP concentration based on the standard curve.
Apoptosis Assay (Annexin V Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Seed SH-SY5Y cells in a 6-well plate at a density of 2 x 10⁵ cells/well.
-
Treat cells with this compound at concentrations around the determined IC50 value for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the kit protocol and incubate in the dark.[5][6][7][8]
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Neuronal Differentiation Assay (Neurite Outgrowth)
This assay assesses the ability of this compound to induce neuronal differentiation, characterized by the extension of neurites.
-
Seed SH-SY5Y cells on poly-L-lysine coated coverslips in a 24-well plate at a low density (e.g., 1 x 10⁴ cells/well).
-
To induce differentiation, reduce the serum concentration in the medium to 1% and add a low concentration of retinoic acid (e.g., 10 µM).
-
Treat the cells with various concentrations of this compound.
-
Incubate for 3-5 days, replacing the medium with fresh drug-containing medium every 48 hours.
-
Fix the cells with 4% paraformaldehyde and stain for a neuronal marker such as β-III tubulin.
-
Capture images using a microscope and measure the length of neurites using image analysis software (e.g., ImageJ).
-
Quantify the average neurite length and the percentage of cells with neurites longer than the cell body diameter.
Data Presentation
The quantitative data from the assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Effect of this compound on Neuroblastoma Cell Viability (IC50)
| Cell Line | This compound IC50 (µM) after 72h |
| SH-SY5Y | [Insert Value] |
| SK-N-BE(2) | [Insert Value] |
| IMR-32 | [Insert Value] |
Table 2: Intracellular cGMP Levels in SH-SY5Y Cells after this compound Treatment
| This compound Concentration | cGMP Concentration (pmol/mg protein) | Fold Change vs. Control |
| Vehicle Control | [Insert Value] | 1.0 |
| 10 nM | [Insert Value] | [Insert Value] |
| 100 nM | [Insert Value] | [Insert Value] |
| 1 µM | [Insert Value] | [Insert Value] |
| 10 µM | [Insert Value] | [Insert Value] |
Table 3: Apoptosis Induction in SH-SY5Y Cells by this compound (48h)
| This compound Concentration | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | [Insert Value] | [Insert Value] |
| IC50 / 2 | [Insert Value] | [Insert Value] |
| IC50 | [Insert Value] | [Insert Value] |
| IC50 x 2 | [Insert Value] | [Insert Value] |
Table 4: Neurite Outgrowth in SH-SY5Y Cells with this compound Treatment (5 days)
| This compound Concentration | Average Neurite Length (µm) | % of Cells with Neurites |
| Vehicle Control | [Insert Value] | [Insert Value] |
| 100 nM | [Insert Value] | [Insert Value] |
| 1 µM | [Insert Value] | [Insert Value] |
| 10 µM | [Insert Value] | [Insert Value] |
Conclusion
This document provides a comprehensive set of protocols to assess the cellular effects of the PDE5 inhibitor, this compound, on neuroblastoma cells. By following these detailed methodologies, researchers can effectively evaluate the compound's potential as a therapeutic agent by measuring its impact on cell viability, apoptosis, neuronal differentiation, and its direct target engagement through cGMP quantification. The provided diagrams and data presentation tables are intended to facilitate experimental planning and data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cGMP Parameter Assay Kit KGE003: R&D Systems [rndsystems.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. arborassays.com [arborassays.com]
- 5. immunostep.com [immunostep.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Measuring cGMP Levels Following Treatment with a Novel PDE5 Inhibitor, Pde5-IN-10
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a myriad of physiological processes, including smooth muscle relaxation, phototransduction, and neuronal signaling.[1] The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases (PDEs).[2][3][4] Phosphodiesterase type 5 (PDE5) is a key enzyme that specifically hydrolyzes cGMP.[2][3][4][5] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby amplifying its downstream signaling effects.[2][4][6][7]
Pde5-IN-10 is a novel investigational compound designed to selectively inhibit PDE5. As such, it is crucial for researchers and drug development professionals to have robust and reliable methods to quantify the resulting changes in cGMP levels in response to treatment with this inhibitor. These measurements are fundamental for determining the compound's potency, efficacy, and mechanism of action in both in vitro and in vivo models.
These application notes provide detailed protocols for the measurement of cGMP levels in biological samples following treatment with this compound. The methodologies described include Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a range of options to suit different laboratory capabilities and experimental needs.
cGMP Signaling Pathway
The canonical nitric oxide (NO)/cGMP signaling pathway is initiated by the release of NO, which activates soluble guanylate cyclase (sGC).[2][6] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][6] this compound, as a PDE5 inhibitor, prevents the degradation of cGMP to GMP, leading to its accumulation and enhanced downstream signaling.[2][4][7]
Caption: The Nitric Oxide/cGMP signaling pathway and the mechanism of action of this compound.
Comparison of cGMP Measurement Methods
Several methods are available for the quantification of cGMP levels in biological samples. The choice of method often depends on factors such as the required sensitivity, sample type, sample throughput, and available equipment.
| Feature | ELISA (Competitive) | RIA (Competitive) | LC-MS/MS |
| Principle | Enzyme-linked immunosorbent assay based on antigen-antibody competition.[1] | Radioimmunoassay based on antigen-antibody competition using a radiolabeled tracer. | Liquid chromatography separation followed by mass spectrometry detection.[8][9] |
| Sensitivity | Picomolar to nanomolar range.[1][10] | Femtomolar to picomolar range.[11] | Picomolar to nanomolar range.[9][12] |
| Sample Throughput | High (96-well plate format).[1][13] | Moderate to high. | Moderate, depends on chromatography run time. |
| Specificity | High, but potential for cross-reactivity.[1] | High, but potential for cross-reactivity.[14] | Very high, based on mass-to-charge ratio.[9][12] |
| Equipment | Microplate reader.[1][13] | Gamma counter.[15] | LC-MS/MS system.[8][9] |
| Reagents | Non-radioactive. | Radioactive isotope required. | Solvents and standards. |
| Advantages | Safe, high-throughput, widely available kits. | High sensitivity. | High specificity and accuracy, can multiplex with other analytes.[9][12] |
| Disadvantages | Potential for matrix effects and cross-reactivity. | Handling and disposal of radioactive materials. | High initial equipment cost, requires specialized expertise.[16] |
Experimental Protocols
General Sample Preparation Guidelines
Proper sample collection and preparation are critical for accurate cGMP measurement. Due to the rapid degradation of cyclic nucleotides by phosphodiesterases, it is essential to inhibit PDE activity immediately upon sample collection.[17]
-
Cell Cultures:
-
Aspirate the culture medium.
-
Immediately add ice-cold 0.1 M HCl to the cells to lyse them and inhibit PDE activity.[17]
-
Incubate for 10-20 minutes at room temperature.[17]
-
Scrape the cells and collect the lysate.
-
Centrifuge at >1000 x g for 10 minutes to pellet cellular debris.[17]
-
The supernatant can be used directly in the assay or stored at -80°C.
-
-
Tissues:
-
Rapidly freeze the tissue in liquid nitrogen immediately after collection to stop enzymatic activity.[1]
-
Weigh the frozen tissue and homogenize in 5-10 volumes of ice-cold 0.1 M HCl or 5% trichloroacetic acid (TCA).[1][10]
-
Centrifuge the homogenate at >1500 x g for 10-15 minutes at 4°C.
-
Collect the supernatant for analysis. If using TCA, an ether extraction step is required to remove the TCA.[17]
-
-
Plasma:
Protocol 1: cGMP Measurement by ELISA
This protocol is a general guideline for a competitive ELISA. Always refer to the specific instructions provided with the commercial kit you are using.
Caption: A typical workflow for a competitive cGMP ELISA.
Materials:
-
Commercial cGMP ELISA kit (containing antibody-coated plate, cGMP standard, cGMP-HRP conjugate, anti-cGMP antibody, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Distilled or deionized water
-
0.1 M HCl for sample preparation
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized components and preparing a standard curve by serial dilution of the cGMP standard.[13][17]
-
Assay Procedure: a. Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.[1] b. Add 25 µL of the cGMP-HRP conjugate (tracer) to each well.[1] c. Add 50 µL of the anti-cGMP antibody to each well.[1] d. Cover the plate and incubate for 2 hours at room temperature with gentle shaking.[1] During this incubation, the cGMP in the sample competes with the cGMP-HRP conjugate for binding to the limited amount of anti-cGMP antibody. e. Aspirate the contents of the wells and wash each well 3-5 times with the provided wash buffer.[13] f. Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light, to allow for color development.[1][13] g. Add 50-100 µL of stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.[13] h. Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.[1]
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. The absorbance is inversely proportional to the concentration of cGMP. b. Determine the concentration of cGMP in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: cGMP Measurement by LC-MS/MS
This protocol provides a general workflow for cGMP quantification. Method development and validation are crucial for achieving accurate and reliable results.
Caption: A generalized workflow for cGMP measurement by LC-MS/MS.
Materials:
-
LC-MS/MS system
-
Analytical column suitable for polar compounds (e.g., C18)
-
cGMP analytical standard
-
Internal standard (e.g., isotope-labeled cGMP)
-
Acetonitrile, methanol, formic acid, ammonium acetate (LC-MS grade)
-
Centrifuge
Procedure:
-
Sample Preparation: a. To 100 µL of sample (cell lysate, tissue homogenate, or plasma), add an internal standard. b. Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.[9] c. Vortex and incubate at -20°C for 30 minutes. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in the mobile phase for injection.
-
LC-MS/MS Analysis: a. Set up the LC method for optimal separation of cGMP. This will involve optimizing the mobile phase composition, gradient, and flow rate. b. Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both cGMP and the internal standard.[9] c. Inject the prepared samples and standards onto the LC-MS/MS system.
-
Data Analysis: a. Integrate the peak areas for cGMP and the internal standard. b. Generate a standard curve by plotting the ratio of the cGMP peak area to the internal standard peak area against the concentration of the standards. c. Quantify the concentration of cGMP in the samples using the standard curve.
Logical Relationship of Protocol Steps
The successful measurement of cGMP levels after this compound treatment relies on a logical sequence of experimental steps, from initial planning to final data interpretation.
Caption: Logical flow from experimental design to data interpretation for cGMP measurement.
Conclusion
The accurate measurement of cGMP levels is paramount when evaluating the efficacy of PDE5 inhibitors like this compound. This document provides a comprehensive overview of the available methodologies, including detailed protocols for ELISA and LC-MS/MS. By carefully selecting the appropriate method and adhering to rigorous sample preparation and analytical procedures, researchers can obtain reliable and reproducible data to advance their understanding of this compound and its therapeutic potential.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 3. PDE5_inhibitor [bionity.com]
- 4. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hims.com [hims.com]
- 8. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
- 11. sceti.co.jp [sceti.co.jp]
- 12. UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cloud-clone.com [cloud-clone.com]
- 14. izotop.hu [izotop.hu]
- 15. phoenixbiotech.net [phoenixbiotech.net]
- 16. rsc.org [rsc.org]
- 17. bioscience.co.uk [bioscience.co.uk]
Application Notes and Protocols for Long-Term Potentiation (LTP) Assay Using Pde5-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Pde5-IN-10, a potent phosphodiesterase 5 (PDE5) inhibitor, in Long-Term Potentiation (LTP) assays. This document is intended to guide researchers in neuroscience and drug development in evaluating the therapeutic potential of this compound for conditions associated with synaptic dysfunction, such as Alzheimer's disease.
Introduction
Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory.[1] Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway.[2] Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates Protein Kinase G (PKG) and downstream targets involved in synaptic plasticity.[2] this compound is a potent and selective PDE5 inhibitor with an IC50 of 20 nM. It has demonstrated excellent efficacy in restoring LTP in a mouse model of Alzheimer's disease, making it a promising candidate for further investigation.
Mechanism of Action
This compound enhances synaptic plasticity by modulating the NO/cGMP signaling pathway. In the central nervous system, neuronal nitric oxide synthase (nNOS) produces NO in response to synaptic activity. NO diffuses to the presynaptic terminal and activates soluble guanylate cyclase (sGC), which then synthesizes cGMP from GTP. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation. This activates PKG, which in turn phosphorylates various downstream targets that contribute to the enhancement of neurotransmitter release and the potentiation of synaptic strength, key components of LTP.
Data Presentation
The following table summarizes the key quantitative data for this compound and provides a template for presenting experimental results from an LTP assay.
| Parameter | Value | Source |
| This compound IC50 (PDE5) | 20 nM | Zuccarello et al., 2023 |
| Experimental Model | Hippocampal slices from a mouse model of Alzheimer's disease | Zuccarello et al., 2023 |
| Effect on LTP | Restores impaired LTP | Zuccarello et al., 2023 |
| Experimental Group | Baseline fEPSP Slope (mV/ms) | Post-HFS fEPSP Slope (% of Baseline) |
| Wild-Type Control | e.g., -0.5 ± 0.05 | e.g., 150 ± 10% |
| AD Model + Vehicle | e.g., -0.45 ± 0.06 | e.g., 110 ± 8% |
| AD Model + this compound | e.g., -0.48 ± 0.05 | e.g., 145 ± 12% |
Note: The values in the second table are representative examples and should be replaced with experimental data.
Experimental Protocols
The following are detailed protocols for performing an in vitro LTP assay using this compound in hippocampal slices. These protocols are based on established methodologies for studying LTP with PDE5 inhibitors. The specific concentrations and incubation times for this compound are based on the work of Zuccarello et al. (2023), though the full detailed protocol from this specific paper was not available. Researchers should optimize these parameters for their specific experimental conditions.
Preparation of Hippocampal Slices
-
Anesthetize and decapitate an adult mouse (e.g., C57BL/6 or an appropriate Alzheimer's disease model).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
aCSF Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.
-
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to an interface or submerged recovery chamber with standard aCSF, bubbled with 95% O2 / 5% CO2, at 32-34°C for at least 1 hour.
-
Standard aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 D-glucose.
-
Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes.
Application of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF. The final concentration of this compound used by Zuccarello et al. (2023) to restore LTP is a critical piece of information from their full paper. Based on studies with similar PDE5 inhibitors like sildenafil, a concentration in the nanomolar to low micromolar range is expected.[3]
-
Switch the perfusion to the aCSF containing this compound and allow it to perfuse the slice for at least 20-30 minutes before inducing LTP.
Induction and Recording of Long-Term Potentiation (LTP)
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.
-
Immediately after HFS, resume recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
Analyze the data by normalizing the fEPSP slope to the average baseline slope and plotting it over time.
Mandatory Visualizations
Signaling Pathway of this compound in Enhancing LTP
Caption: Signaling pathway of this compound in modulating synaptic plasticity.
Experimental Workflow for In Vitro LTP Assay
Caption: Workflow for an in vitro Long-Term Potentiation (LTP) experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 5 Inhibition Improves Synaptic Function, Memory, and Amyloid-β Load in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of pCREB Levels with Pde5-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of phosphorylated CREB (pCREB) at Serine 133 in response to treatment with Pde5-IN-10, a phosphodiesterase 5 (PDE5) inhibitor. This guide includes the scientific background, a detailed experimental protocol, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow.
Introduction
Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2] Inhibition of PDE5 by compounds like this compound leads to an accumulation of cGMP.[1][3] This increase in cGMP activates Protein Kinase G (PKG), which in turn can phosphorylate the transcription factor CREB (cAMP response element-binding protein) at Serine 133.[3][4] Phosphorylated CREB (pCREB) is a critical regulator of gene expression involved in neuronal plasticity, memory, and cell survival.[4][5]
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[6] When analyzing phosphorylated proteins like pCREB, special considerations are necessary to preserve the phosphorylation state and ensure accurate quantification.[7][8] This protocol outlines the best practices for performing a quantitative Western blot analysis to assess the effect of this compound on pCREB levels.
Signaling Pathway
The inhibition of PDE5 by this compound initiates a signaling cascade that results in the phosphorylation of CREB.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. inventbiotech.com [inventbiotech.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for Phosphodiesterase 5 (PDE5) Inhibitors in Models of Synaptic Dysfunction
Disclaimer: The specific compound "Pde5-IN-10" is not referenced in the available scientific literature. Therefore, these application notes and protocols are based on the extensive research conducted with well-characterized and widely studied phosphodiesterase 5 (PDE5) inhibitors, such as Sildenafil and Tadalafil. These compounds serve as representative examples for researchers investigating the therapeutic potential of PDE5 inhibition in models of synaptic dysfunction.
Audience: Researchers, scientists, and drug development professionals.
Introduction and Rationale
Synaptic dysfunction is a primary pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's disease (AD), leading to cognitive decline and memory loss.[1] A growing body of preclinical evidence suggests that targeting the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway can ameliorate synaptic deficits and improve cognitive function.[1][2]
Phosphodiesterase 5 (PDE5) is an enzyme that specifically hydrolyzes cGMP.[3] It is expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[2][4] Inhibition of PDE5 elevates intracellular cGMP levels, thereby activating downstream effectors like cGMP-dependent protein kinase (PKG).[5][6] This activation enhances synaptic plasticity, promotes neurogenesis, and has neuroprotective effects, making PDE5 a promising therapeutic target for disorders associated with synaptic dysfunction.[4][5]
Mechanism of Action: The NO/cGMP/PKG Signaling Pathway
The therapeutic effects of PDE5 inhibitors on synaptic function are primarily mediated by the potentiation of the NO/cGMP/PKG signaling cascade.
-
NO Production: Neuronal nitric oxide synthase (nNOS) produces NO in response to synaptic activity, particularly through the activation of NMDA receptors.
-
sGC Activation: NO diffuses across membranes and binds to soluble guanylyl cyclase (sGC), activating it to produce cGMP from GTP.[4]
-
PDE5-mediated Degradation: PDE5 enzymes degrade cGMP into inactive GMP, thus acting as a brake on the signaling pathway.[6]
-
PDE5 Inhibition: PDE5 inhibitors block this degradation, leading to an accumulation of cGMP.
-
PKG Activation and Downstream Effects: Elevated cGMP levels activate PKG, which in turn phosphorylates multiple downstream targets.[5] This leads to:
-
CREB Phosphorylation: Activation of the cAMP response element-binding protein (CREB), a key transcription factor for genes involved in memory consolidation and synaptic plasticity.[1][2]
-
Synaptic Plasticity: Enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.[1][3]
-
Neurogenesis: Promotion of neuronal survival and the generation of new neurons via the PI3K/Akt pathway.[5]
-
Reduced Aβ Load: In AD models, chronic PDE5 inhibition has been shown to decrease the levels of neurotoxic amyloid-β (Aβ) peptides.[2][7]
-
References
- 1. Phosphodiesterase 5 Inhibition Improves Synaptic Function, Memory, and Amyloid-β Load in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of phosphodiesterase 5 in synaptic plasticity and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art [mdpi.com]
- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE5 Exists in Human Neurons and is a Viable Therapeutic Target for Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
Application Note: Investigating cGMP Signaling in the Hippocampus Using Pde5-IN-10
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial second messenger system in the central nervous system, playing a significant role in modulating synaptic plasticity, memory formation, and neurogenesis.[1][2] In the hippocampus, a brain region critical for learning and memory, cGMP signaling is primarily activated by nitric oxide (NO) stimulating soluble guanylyl cyclase (sGC) to produce cGMP.[3] The intracellular levels of cGMP are tightly regulated by phosphodiesterases (PDEs), which catalyze its degradation.[2][4]
Phosphodiesterase type 5 (PDE5) is a cGMP-specific PDE expressed in various brain regions, including the hippocampus.[4][5] Inhibition of PDE5 prevents the breakdown of cGMP, leading to its accumulation and the enhancement of downstream signaling through effectors like cGMP-dependent protein kinase (PKG).[6][7] This potentiation of the cGMP pathway has been linked to improved synaptic function and cognitive performance.[4][8]
Pde5-IN-10 is a potent and selective inhibitor of the PDE5 enzyme. Its use allows researchers to pharmacologically elevate cGMP levels in a controlled manner, making it an invaluable tool for elucidating the precise roles of cGMP signaling in hippocampal function and exploring its therapeutic potential for cognitive disorders.[4][9]
Signaling Pathways and Mechanism of Action
The canonical NO/cGMP signaling cascade is central to many functions in the hippocampus.[1] this compound acts by specifically blocking the catalytic site of the PDE5 enzyme, thereby preventing the hydrolysis of cGMP to GMP and amplifying the effects of upstream signals like NO.[6][10]
Experimental Protocols and Applications
This section provides detailed protocols for using this compound to study cGMP signaling in the hippocampus across biochemical, electrophysiological, and behavioral assays.
Protocol 1: Measurement of cGMP Levels in Acute Hippocampal Slices
This protocol measures the direct effect of this compound on cGMP accumulation in hippocampal tissue.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O₂/5% CO₂)
-
Vibratome or tissue chopper
-
0.1 M HCl
-
Homogenizer
-
cGMP competitive ELISA kit
-
Microplate reader
Methodology:
-
Slice Preparation: Anesthetize the animal (e.g., adult mouse) and dissect the brain in ice-cold, oxygenated aCSF. Prepare 400 µm transverse hippocampal slices using a vibratome.[11]
-
Recovery: Allow slices to recover for at least 1 hour in an interface chamber with a constant flow of oxygenated aCSF at room temperature.
-
Treatment: Transfer individual slices to tubes containing aCSF and the desired concentration of this compound (e.g., 10 nM - 10 µM) or vehicle (e.g., DMSO). Incubate for 30 minutes. To stimulate cGMP production, an NO donor (e.g., 10 µM DEA/NO) can be added for the final 5 minutes.[8]
-
Homogenization: Immediately stop the reaction by transferring each slice into 500 µL of 0.1 M HCl and homogenize thoroughly on ice.
-
Sample Processing: Centrifuge the homogenates at 15,000 x g for 15 minutes at 4°C.[12] Collect the supernatant for cGMP analysis.
-
cGMP Measurement: Follow the manufacturer's instructions for the cGMP competitive ELISA kit to determine the cGMP concentration in each sample.[13] Normalize the cGMP concentration to the total protein content of the tissue pellet.
Example Data:
| Treatment Group | cGMP Concentration (pmol/mg protein) |
| Vehicle | 1.5 ± 0.2 |
| This compound (100 nM) | 3.8 ± 0.4 |
| This compound (1 µM) | 8.2 ± 0.9 |
| This compound (10 µM) | 15.5 ± 1.8 |
Protocol 2: Western Blot for Downstream PKG Substrates
This protocol assesses the activation of downstream cGMP signaling by measuring the phosphorylation of PKG substrates, such as Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
Hippocampal tissue treated as in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment.
-
PVDF membranes.
-
Primary antibodies (anti-phospho-VASP, anti-total-VASP, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
Methodology:
-
Protein Extraction: Homogenize hippocampal tissue in ice-cold RIPA buffer.[14] Centrifuge at 13,000 x g for 10 minutes at 4°C and collect the supernatant.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.[14][15] Separate proteins on a 10% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[15] Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15] Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band density and normalize the phospho-VASP signal to total VASP and the loading control (GAPDH).
Example Data:
| Treatment Group | Phospho-VASP / Total VASP Ratio (Arbitrary Units) |
| Vehicle | 1.0 ± 0.1 |
| This compound (1 µM) | 2.5 ± 0.3 |
Protocol 3: Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol evaluates the effect of this compound on synaptic plasticity in the CA1 region of the hippocampus.
Materials:
-
Acute hippocampal slices (as prepared in Protocol 1).
-
Recording chamber with aCSF perfusion system.
-
Bipolar stimulating electrode and glass recording microelectrode.
-
Amplifier and data acquisition system.
Methodology:
-
Slice Placement: Place a hippocampal slice in the recording chamber, continuously perfused with oxygenated aCSF.
-
Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).[16]
-
Baseline Recording: After establishing a stable signal, record baseline fEPSPs for 15-20 minutes by delivering single pulses every 60 seconds.[17]
-
Treatment: Apply this compound (e.g., 1 µM) or vehicle to the perfusing aCSF and continue baseline recording for another 10-15 minutes.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).[16][17]
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Analysis: Measure the initial slope of the fEPSP. Normalize all data to the pre-HFS baseline. Compare the average potentiation during the last 10 minutes of recording between the vehicle and this compound groups.
Example Data:
| Treatment Group | LTP Magnitude (% of Baseline at 60 min post-HFS) |
| Vehicle | 145 ± 8% |
| This compound (1 µM) | 185 ± 12% |
Protocol 4: Behavioral Assessment using the Object Recognition Task (ORT)
This protocol assesses the impact of this compound on hippocampal-dependent recognition memory.
Materials:
-
Open field arena (e.g., 40x40 cm).
-
Two sets of identical objects (for training) and one novel object (for testing).
-
Video tracking software.
Methodology:
-
Habituation: Allow each mouse to freely explore the empty arena for 10 minutes on two consecutive days to reduce novelty-induced stress.
-
Training (Trial 1): Place two identical objects in the arena and allow the mouse to explore for 10 minutes. This compound (e.g., 1 mg/kg) or vehicle is administered orally or via IP injection immediately after this trial.[8][18]
-
Retention Interval: Return the mouse to its home cage for a 24-hour retention interval.
-
Testing (Trial 2): Place the mouse back in the arena, where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration and record the time spent exploring each object.
-
Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Example Data:
| Treatment Group | Discrimination Index (DI) |
| Vehicle | 0.15 ± 0.05 |
| This compound (1 mg/kg) | 0.45 ± 0.08 |
References
- 1. cGMP signalling in the mammalian brain: role in synaptic plasticity and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 3. In vivo NO/cGMP signalling in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The selective PDE5 inhibitor, sildenafil, improves object memory in Swiss mice and increases cGMP levels in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phosphodiesterase pde5 inhibitors: Topics by Science.gov [science.gov]
- 10. PDE5_inhibitor [bionity.com]
- 11. youtube.com [youtube.com]
- 12. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 13. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.5. Western Blot Analysis of Hippocampus Tissue [bio-protocol.org]
- 15. 2.9. Western Blot Analysis of Hippocampal Tissue [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. scientifica.uk.com [scientifica.uk.com]
- 18. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
Application Notes and Protocols for Investigating Neuroinflammation in vitro with PDE5-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Phosphodiesterase 5 (PDE5) inhibitors have emerged as a promising therapeutic class for mitigating neuroinflammatory processes. PDE5-IN-10, a potent and selective PDE5 inhibitor, offers a valuable tool for in vitro investigations into the mechanisms of neuroinflammation and the potential of PDE5 inhibition as a neuroprotective strategy. These application notes provide detailed protocols for utilizing this compound in cell-based assays to study its anti-neuroinflammatory effects.
This compound is a potent PDE5 inhibitor with an IC50 of 20 nM.[1] By inhibiting the PDE5 enzyme, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the activation of protein kinase G (PKG).[2] This signaling cascade has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway, a key regulator of pro-inflammatory gene expression.[2][3] In vitro studies with other PDE5 inhibitors have demonstrated a reduction in pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in microglia, the resident immune cells of the central nervous system.[3]
Data Presentation
The following tables summarize expected quantitative data from in vitro experiments designed to assess the anti-neuroinflammatory properties of this compound. These are representative data based on typical outcomes for potent PDE5 inhibitors in cellular models of neuroinflammation.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglial Cells
| Treatment Group | Concentration (nM) | NO Production (% of LPS Control) |
| Vehicle Control | - | 5 ± 2 |
| LPS (100 ng/mL) | - | 100 |
| LPS + this compound | 10 | 85 ± 5 |
| LPS + this compound | 50 | 62 ± 7 |
| LPS + this compound | 100 | 41 ± 6 |
| LPS + this compound | 500 | 25 ± 4 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Primary Microglia
| Treatment Group | Concentration (nM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 20 ± 5 | 10 ± 3 | 15 ± 4 |
| LPS (100 ng/mL) | - | 1500 ± 120 | 800 ± 75 | 1200 ± 100 |
| LPS + this compound | 50 | 1100 ± 90 | 650 ± 60 | 950 ± 80 |
| LPS + this compound | 100 | 800 ± 70 | 450 ± 50 | 600 ± 55 |
| LPS + this compound | 500 | 450 ± 40 | 250 ± 30 | 350 ± 40 |
Table 3: Effect of this compound on NF-κB p65 Nuclear Translocation in LPS-Stimulated N9 Microglial Cells
| Treatment Group | Concentration (nM) | Nuclear NF-κB p65 (% of LPS Control) |
| Vehicle Control | - | 10 ± 3 |
| LPS (100 ng/mL) | - | 100 |
| LPS + this compound | 50 | 78 ± 6 |
| LPS + this compound | 100 | 55 ± 5 |
| LPS + this compound | 500 | 30 ± 4 |
Experimental Protocols
Herein are detailed methodologies for key in vitro experiments to investigate the anti-neuroinflammatory effects of this compound.
Protocol 1: Cell Culture and Induction of Neuroinflammation
1.1. Cell Lines:
-
BV-2 or N9 murine microglial cell lines: These immortalized cell lines are widely used models for studying microglial function and neuroinflammation.
-
Primary microglia: Isolated from neonatal rodent brains, these cells more closely represent the in vivo phenotype but require more specialized techniques for culture.
1.2. Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
1.3. Induction of Neuroinflammation:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, 6-well for protein extraction).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 500 nM) or vehicle (DMSO, typically <0.1%) for 1 hour.
-
Stimulate cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) to induce an inflammatory response.
-
Include a vehicle-treated, non-stimulated control group.
-
Incubate for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway studies).
Protocol 2: Cell Viability Assay (MTT Assay)
-
Following treatment with this compound and/or LPS, add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Reagent System)
-
After the 24-hour incubation period, collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of sulfanilamide solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (0.1%) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite standard curve.
Protocol 4: Cytokine and Chemokine Quantification (ELISA)
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for specific cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6) according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody, block non-specific binding, add the supernatant samples and standards, add a detection antibody, followed by a substrate solution.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Protocol 5: Western Blotting for NF-κB Pathway Analysis
-
After a shorter incubation period (e.g., 30-60 minutes) with LPS and this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Separate nuclear and cytoplasmic fractions using a commercial kit for translocation studies.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα and NF-κB p65, and a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for in vitro neuroinflammation studies.
Caption: PDE5 inhibition signaling pathway in neuroinflammation.
References
- 1. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating Pde5-IN-10 in Animal Models of Cognitive Impairment
Introduction
Phosphodiesterase 5 (PDE5) is an enzyme that plays a critical role in cellular signaling by hydrolyzing cyclic guanosine monophosphate (cGMP).[1][2] In the central nervous system, PDE5 is expressed in key regions associated with cognition, such as the hippocampus and cortex.[1][2][3] The nitric oxide (NO)/cGMP signaling pathway is crucial for synaptic plasticity, a cellular mechanism underlying learning and memory.[4][5] Inhibition of PDE5 prevents the degradation of cGMP, leading to the activation of cGMP-dependent protein kinase G (PKG) and subsequently, the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor for memory-related genes.[3][4][5]
Growing preclinical evidence suggests that PDE5 inhibitors can ameliorate cognitive deficits in various animal models.[4][6][7] These compounds have been shown to reverse memory impairments in both pharmacologically-induced and genetic models of cognitive decline.[3][4][5] Pde5-IN-10 is a novel, investigational inhibitor of PDE5. These application notes provide detailed protocols for evaluating the efficacy of this compound in two standard animal models of cognitive impairment: the scopolamine-induced amnesia model and the APP/PS1 transgenic mouse model of Alzheimer's disease.
Mechanism of Action: The NO/cGMP/CREB Pathway
The therapeutic rationale for using this compound in cognitive impairment is based on its ability to modulate the NO/cGMP/CREB signaling cascade. Nitric oxide, produced by nitric oxide synthase (NOS), activates soluble guanylyl cyclase (sGC) to synthesize cGMP. PDE5 acts as a negative regulator in this pathway by breaking down cGMP. By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to the activation of PKG, which in turn phosphorylates CREB.[4][5] Phosphorylated CREB (pCREB) promotes the transcription of genes essential for synaptic plasticity and memory consolidation.[3]
Figure 1. PDE5 signaling pathway in neurons.
Experimental Workflow for this compound Efficacy Testing
A typical preclinical study to evaluate the pro-cognitive effects of this compound involves several key stages. The process begins with the selection and preparation of an appropriate animal model of cognitive impairment. Following an acclimatization period, the animals are subjected to the disease induction protocol (e.g., scopolamine administration or aging in transgenic models). Subsequently, animals are treated with this compound or a vehicle control over a defined period. Cognitive function is then assessed using a battery of behavioral tests. Finally, animals are euthanized for brain tissue collection and subsequent biochemical or histological analysis to probe the underlying molecular mechanisms.
Figure 2. General experimental workflow.
Protocols: Animal Models and Behavioral Assays
Scopolamine-Induced Amnesia Model
This model induces a transient cognitive deficit by antagonizing muscarinic cholinergic receptors, which are essential for memory formation.[8] It is a widely used model for screening pro-cognitive compounds.[8][9]
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Group housed (4-5 per cage) with a 12-h light/dark cycle, with ad libitum access to food and water. Acclimatize for at least one week before experiments.
-
Drug Preparation:
-
Dissolve Scopolamine hydrobromide in 0.9% saline to a concentration of 0.1 mg/mL.
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) at desired concentrations.
-
-
Procedure:
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After 30 minutes, administer scopolamine (1 mg/kg, i.p.).
-
After another 30 minutes, begin behavioral testing (e.g., Y-Maze).
-
APP/PS1 Transgenic Mouse Model
These mice express mutant human genes for amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent accumulation of amyloid-β (Aβ) plaques, synaptic dysfunction, and cognitive deficits, mimicking aspects of Alzheimer's disease.[3]
Protocol:
-
Animals: Male APP/PS1 mice and wild-type (WT) littermates. Studies often begin at an age when pathology is developing (e.g., 3-6 months).[3]
-
Housing: Same as above.
-
Procedure:
Y-Maze Test for Spontaneous Alternation
This test assesses spatial working memory, which relies on the hippocampus.[10] Rodents have an innate tendency to explore novel environments and will therefore alternate entries into the three arms of the maze.[11]
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high) at 120° angles to each other.
-
Procedure:
-
Transport mice to the testing room and allow them to acclimate for at least 15-60 minutes.[10][12]
-
Gently place a mouse at the center of the maze.
-
Allow the mouse to freely explore the maze for 8 minutes.[10][12][13] Record the session using a video tracking system.
-
An arm entry is counted when all four paws of the mouse are within the arm.[12]
-
Record the sequence of arm entries (e.g., A, B, C, B, A, C).
-
Clean the maze with 70% ethanol between trials to eliminate olfactory cues.[10]
-
-
Data Analysis:
-
An "alternation" is a sequence of three consecutive entries into different arms (e.g., ABC, BCA, CAB).
-
The total number of possible alternations is the total number of arm entries minus 2.
-
Calculate the percentage of alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100.
-
A higher percentage of alternation indicates better working memory. Healthy mice typically show around 70% alternation.[11]
-
Morris Water Maze (MWM) Test
The MWM is a classic test for assessing hippocampus-dependent spatial learning and reference memory.[14][15]
Protocol:
-
Apparatus: A large circular pool (e.g., 150 cm diameter) filled with water made opaque with non-toxic paint.[16][17] The water temperature should be maintained at 21-24°C.[16][18] A small escape platform (12 cm diameter) is hidden 1-2 cm below the water surface.[18] The room should have various distal visual cues.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently release the mouse into the water facing the pool wall from one of four randomized starting positions (N, S, E, W).[14]
-
Allow the mouse to swim for a maximum of 60-120 seconds to find the hidden platform.[16][18]
-
If the mouse fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.[17]
-
Record the escape latency (time to find the platform) and path length with a video tracking system. A decrease in latency over days indicates learning.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60-90 seconds.[17]
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
Increased time in the target quadrant indicates memory retention.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Y-Maze Performance in Scopolamine-Treated Mice
| Treatment Group | N | Total Arm Entries | Spontaneous Alternation (%) |
|---|---|---|---|
| Vehicle + Saline | 12 | 18.5 ± 1.2 | 71.3 ± 3.5 |
| Vehicle + Scopolamine | 12 | 19.1 ± 1.5 | 48.2 ± 4.1* |
| This compound (3 mg/kg) + Scopolamine | 12 | 18.8 ± 1.3 | 65.9 ± 3.8# |
| This compound (10 mg/kg) + Scopolamine | 12 | 18.3 ± 1.6 | 69.5 ± 4.0# |
Data are presented as Mean ± SEM. *p < 0.01 vs. Vehicle + Saline; #p < 0.01 vs. Vehicle + Scopolamine.
Table 2: Effect of Chronic this compound on MWM Performance in 8-Month-Old APP/PS1 Mice
| Treatment Group | N | Escape Latency (Day 4, s) | Time in Target Quadrant (Probe Trial, %) |
|---|---|---|---|
| WT + Vehicle | 10 | 18.2 ± 2.5 | 45.1 ± 3.9 |
| APP/PS1 + Vehicle | 10 | 45.7 ± 4.1* | 26.5 ± 2.8* |
| APP/PS1 + this compound (3 mg/kg) | 10 | 25.3 ± 3.3# | 40.8 ± 4.2# |
Data are presented as Mean ± SEM. *p < 0.01 vs. WT + Vehicle; #p < 0.01 vs. APP/PS1 + Vehicle.
Table 3: Biochemical Changes in Hippocampal Tissue
| Treatment Group | N | cGMP Levels (pmol/mg protein) | pCREB/CREB Ratio |
|---|---|---|---|
| WT + Vehicle | 10 | 1.5 ± 0.2 | 1.0 ± 0.11 |
| APP/PS1 + Vehicle | 10 | 1.1 ± 0.1* | 0.6 ± 0.08* |
| APP/PS1 + this compound (3 mg/kg) | 10 | 2.9 ± 0.3# | 1.2 ± 0.15# |
Data are presented as Mean ± SEM. *p < 0.05 vs. WT + Vehicle; #p < 0.01 vs. APP/PS1 + Vehicle.
Logical Framework: From Pathology to Cognitive Restoration
The therapeutic hypothesis for this compound can be visualized as a logical progression. The underlying pathology (e.g., cholinergic dysfunction or Aβ accumulation) disrupts the crucial NO/cGMP signaling pathway, leading to impaired synaptic plasticity and observable cognitive deficits. This compound intervenes by inhibiting PDE5, thereby restoring cGMP levels. This restoration enhances downstream signaling (pCREB activation), which is hypothesized to improve synaptic function and ultimately rescue the behavioral deficits in learning and memory.
Figure 3. Logical framework for this compound action.
References
- 1. PDE5 Exists in Human Neurons and is a Viable Therapeutic Target for Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 5 Inhibition Improves Synaptic Function, Memory, and Amyloid-β Load in an Alzheimer's Disease Mouse Model | Journal of Neuroscience [jneurosci.org]
- 4. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art | MDPI [mdpi.com]
- 6. PDE5 inhibitor drugs for use in dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Novel Tadalafil Derivatives Ameliorates Scopolamine-Induced Cognitive Impairment in Mice via Inhibition of Acetylcholinesterase (AChE) and Phosphodiesterase 5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Y-Maze Protocol [protocols.io]
- 11. protocols.io [protocols.io]
- 12. Y-maze Protocol - IMPReSS [web.mousephenotype.org]
- 13. mmpc.org [mmpc.org]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 16. geriatri.dergisi.org [geriatri.dergisi.org]
- 17. UC Davis - Morris Water Maze [protocols.io]
- 18. Comparison of different protocols of Morris water maze in cognitive impairment with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PDE5-IN-10 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of PDE5-IN-10, a novel phosphodiesterase type 5 (PDE5) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a phosphodiesterase type 5 (PDE5) inhibitor. The physiological process of vasodilation involves the release of nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing the NO/cGMP signaling pathway and promoting vasodilation in target tissues.
Q2: I cannot find any published data on this compound. What is a good starting dose for my in vivo study?
A2: Since this compound is a novel compound, a dose-finding study is essential. It is recommended to start with a literature review of similar, well-characterized PDE5 inhibitors to establish a preliminary dose range. For instance, preclinical studies in rats have used sildenafil at doses of 25 mg/kg/day and tadalafil at 10 mg/kg/day to achieve therapeutic effects in a model of pulmonary hypertension.[1] A dose-range finding study, starting with lower doses and escalating, should be performed to determine both the maximum tolerated dose (MTD) and the optimal effective dose.
Q3: How do I choose an appropriate vehicle for administering this compound?
A3: The choice of vehicle is critical and depends on the physicochemical properties of this compound, particularly its solubility.
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For water-soluble compounds: Sterile water or normal saline (0.9% NaCl) are the preferred vehicles for injection or oral gavage.
-
For hydrophobic compounds: A variety of vehicles can be considered. Common choices include:
-
Co-solvents: Mixtures of Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), or propylene glycol with water or saline. It is crucial to keep the concentration of organic solvents like DMSO and ethanol to a minimum (ideally less than 10%, and as low as 0.1% for some applications) to avoid toxicity.[2][3]
-
Suspensions: Aqueous solutions of carboxymethyl cellulose (CMC) (e.g., 0.5%) can be used to create a suspension for oral administration.
-
Oil-based vehicles: For highly lipophilic compounds, oils such as corn oil, sesame oil, or olive oil can be used for oral or intraperitoneal administration.[3]
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A vehicle control group is mandatory in your experiment to account for any biological effects of the vehicle itself.[2]
Q4: What are the key considerations for designing a dose-response study?
A4: A well-designed dose-response study should include:
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A vehicle control group: To serve as a baseline.
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At least 3-4 dose levels of this compound: These should span a range from a low dose (expected to have minimal effect) to a high dose (approaching the maximum tolerated dose).
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A positive control group: If a relevant model is being used, including a known PDE5 inhibitor (e.g., sildenafil) can help validate the experimental setup.
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Appropriate animal numbers: To ensure statistical power.
-
Clear endpoints: These can include pharmacokinetic measurements (drug concentration in plasma over time), pharmacodynamic markers (e.g., cGMP levels in target tissues), and functional outcomes relevant to the disease model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect at the tested doses. | 1. Insufficient Dosage: The doses selected may be too low to achieve a therapeutic concentration. 2. Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. 3. Formulation/Vehicle Issue: The compound may be precipitating out of the vehicle after administration.[4] | 1. Increase the dose: Perform a dose escalation study. 2. Conduct pharmacokinetic (PK) studies: Measure plasma concentrations of this compound to assess exposure. 3. Evaluate a different route of administration: For example, switch from oral (PO) to intraperitoneal (IP) or intravenous (IV). 4. Optimize the vehicle: Test alternative vehicles to improve solubility and stability. |
| High variability in animal response. | 1. Inconsistent Dosing Technique: Inaccurate volume administration or improper gavage/injection technique. 2. Animal-to-Animal Variation: Biological differences in metabolism or disease progression. 3. Vehicle Instability: The compound is not uniformly suspended in the vehicle. | 1. Ensure proper training: All personnel should be proficient in the dosing techniques. 2. Increase group size: A larger number of animals per group can help overcome individual variability. 3. Prepare fresh formulations: Prepare the dosing solution fresh each day and ensure it is well-mixed before each administration. |
| Unexpected toxicity or adverse effects (e.g., weight loss, lethargy). | 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The chosen vehicle or a co-solvent like DMSO may be causing toxicity at the administered volume and concentration.[5] 3. Off-target Effects: The compound may be interacting with other biological targets. | 1. Reduce the dose: Perform a dose de-escalation. 2. Run a vehicle-only toxicity study: Administer the vehicle alone to a separate group of animals to assess its effects.[2] 3. Consider alternative vehicles: Choose a more biocompatible vehicle if toxicity is observed. 4. Perform selectivity profiling: Test this compound against a panel of other phosphodiesterases and relevant off-targets. |
| Observed effect diminishes over time with chronic dosing. | 1. Tachyphylaxis: Repeated administration leads to a decreased response. This could be due to receptor downregulation or increased metabolism. 2. Disease Progression: The underlying condition in the animal model may be worsening, overcoming the effect of the drug. | 1. Investigate the mechanism: Measure PDE5 expression and enzyme activity in tissues from chronically treated animals. 2. Adjust the dosing regimen: Consider a higher dose or a different dosing frequency. 3. Analyze disease progression: Ensure that the therapeutic window of the model is well-understood. |
Data Presentation: Preclinical Dosages of Known PDE5 Inhibitors
The following tables summarize dosages from preclinical studies of sildenafil and tadalafil, which can serve as a reference for designing studies with this compound.
Table 1: Sildenafil Preclinical Dosing Examples
| Species | Model/Study Type | Route of Administration | Dose | Outcome/Observation | Reference |
| Rat | Long-term Toxicity | Oral (gavage) | Up to 60 mg/kg/day | No carcinogenic potential observed over 24 months. | [6] |
| Rat | Pulmonary Hypertension | Oral (gavage) | 25 mg/kg/day | Showed functional and mortality benefits. | [1] |
| Dog | Long-term Toxicity | Oral | Daily doses | Safety ratio of 8:1 for peak plasma concentration compared to human therapeutic exposure. | [7][8] |
Table 2: Tadalafil Preclinical Dosing Examples
| Species | Model/Study Type | Route of Administration | Dose | Outcome/Observation | Reference |
| Rat | Pulmonary Hypertension | Oral (gavage) | 10 mg/kg/day | Efficacious in preventing and treating monocrotaline-induced pulmonary hypertension. | [1] |
| Rat | Cavernous Nerve Injury | Oral (gavage) | 2 mg/kg/day | Ameliorated the decline in smooth muscle to collagen ratio and restored oxygenation. | [9] |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study for this compound
-
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Animals: Use a standard rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), 8-10 weeks old. Use both males and females.
-
Groups:
-
Group 1: Vehicle control.
-
Groups 2-6: Escalating doses of this compound (e.g., 1, 3, 10, 30, 100 mg/kg). The dose range should be based on any available in vitro cytotoxicity data and doses of similar compounds.
-
-
Procedure:
-
Administer a single dose of the vehicle or this compound via the intended clinical route (e.g., oral gavage).
-
Monitor animals closely for the first 4-6 hours post-dosing, and then daily for 7-14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.
-
Measure body weight daily.
-
At the end of the observation period, perform a gross necropsy.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant clinical signs of toxicity or more than a 10% reduction in body weight.
Protocol: In Vivo Efficacy and Dose-Response Study
-
Objective: To determine the effective dose range of this compound in a relevant disease model.
-
Animals: Use an appropriate animal model for the intended therapeutic indication.
-
Groups (n=8-10 per group):
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Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Sildenafil at 25 mg/kg).
-
Groups 3-5: Three doses of this compound, selected based on the MTD study (e.g., 0.1x, 0.3x, and 1x the MTD).
-
-
Procedure:
-
Acclimatize animals and induce the disease model.
-
Begin dosing with this compound, vehicle, or positive control at a predetermined frequency and duration.
-
Monitor animal health and body weight regularly.
-
At specified time points, perform assessments relevant to the model (e.g., measuring blood pressure, assessing tissue function, or collecting blood for biomarker analysis).
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At the end of the study, collect terminal blood samples for pharmacokinetic analysis and tissues for pharmacodynamic analysis (e.g., cGMP levels).
-
-
Endpoint: A statistically significant improvement in the primary functional or biomarker endpoint compared to the vehicle control group.
Mandatory Visualizations
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal in vivo dosage of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajprd.com [ajprd.com]
- 7. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A once-daily dose of tadalafil for erectile dysfunction: compliance and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Pde5-IN-10 on PDE6 and PDE11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pde5-IN-10. The following information addresses potential off-target effects on PDE6 and PDE11, offering guidance on experimental validation and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of a PDE5 inhibitor like this compound on PDE6 and PDE11?
A1: Phosphodiesterase 5 (PDE5) inhibitors are designed to be selective for the PDE5 enzyme. However, due to structural similarities in the catalytic domains of PDE isozymes, off-target inhibition of other PDEs can occur. The most common off-target effects for PDE5 inhibitors involve PDE6 and PDE11.
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PDE6 Inhibition: PDE6 is a critical component of the phototransduction signaling cascade in retinal rod and cone cells.[1][2][3][4][5] Inhibition of PDE6 can lead to an accumulation of cGMP in the retina, which may result in visual disturbances, such as a transient blue or green tinge to vision (cyanopsia) and light sensitivity.[6][7] Sildenafil and vardenafil, for instance, are known to be less selective against PDE6.[6]
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PDE11 Inhibition: PDE11 is expressed in various tissues, including the prostate, testes, skeletal muscle, and heart.[8][9] While the full physiological role of PDE11 is still under investigation, its inhibition has been associated with myalgia (muscle pain) and back pain.[6][7] Tadalafil exhibits some cross-reactivity with PDE11.[6][10]
It is crucial to characterize the selectivity profile of any new PDE5 inhibitor, such as this compound, to anticipate and understand potential side effects.
Q2: How can I experimentally determine the selectivity of this compound for PDE5 over PDE6 and PDE11?
A2: The most common method to determine inhibitor selectivity is through in vitro enzymatic assays using purified recombinant PDE isozymes. The goal is to determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5, PDE6, and PDE11.
A typical experimental workflow would be:
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Obtain Purified Enzymes: Acquire commercially available, purified, recombinant human PDE5, PDE6, and PDE11 enzymes.
-
Enzyme Activity Assay: Perform an in vitro enzyme activity assay for each PDE isozyme in the presence of varying concentrations of this compound. A common method is a radiometric assay that measures the hydrolysis of radiolabeled cGMP or cAMP.[11][12]
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Determine IC50 Values: Plot the enzyme activity against the logarithm of the inhibitor concentration to generate a dose-response curve. The IC50 value is the concentration of this compound that reduces the enzyme activity by 50%.
-
Calculate Selectivity Ratios: The selectivity of this compound can be expressed as a ratio of the IC50 values. For example, the selectivity for PDE5 over PDE6 is calculated as IC50(PDE6) / IC50(PDE5). A higher ratio indicates greater selectivity for PDE5.
Q3: What do the IC50 values tell me about the potential for off-target effects in a cellular or in vivo model?
A3: IC50 values provide a quantitative measure of the potency of an inhibitor against specific enzymes in a controlled in vitro environment. While they are a critical first step, translating these values to a biological context requires further consideration:
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High Selectivity Ratio: If the IC50 for PDE6 or PDE11 is significantly higher (e.g., >100-fold) than the IC50 for PDE5, it suggests a lower probability of observing off-target effects at therapeutic concentrations effective for PDE5 inhibition.
-
Low Selectivity Ratio: A low selectivity ratio (e.g., <10-fold) indicates a higher likelihood of off-target inhibition. For instance, if the effective concentration of this compound required to inhibit PDE5 in a cellular model is close to its IC50 for PDE6, you may observe effects related to PDE6 inhibition.
-
Cellular Assays: It is advisable to follow up with cell-based assays to confirm the functional consequences of potential off-target inhibition. For example, using retinal cell lines to assess changes in cGMP levels or cell viability after treatment with this compound.
Troubleshooting Guide
Issue: Unexpected phenotypic changes in cell-based assays or in vivo models that are not consistent with PDE5 inhibition.
Possible Cause: Off-target inhibition of PDE6 or PDE11 by this compound.
Troubleshooting Steps:
-
Review the Selectivity Profile: Re-examine the in vitro IC50 data for this compound against PDE5, PDE6, and PDE11.
-
Conduct a Comparative Analysis: Benchmark the selectivity profile of this compound against well-characterized PDE5 inhibitors with known off-target effects (see Table 1).
-
Measure Target Engagement in Cells: If possible, develop an assay to measure the intracellular levels of cyclic nucleotides (cAMP and cGMP) in relevant cell lines (e.g., retinal cells for PDE6, prostate or muscle cells for PDE11) after treatment with this compound. An increase in cGMP in retinal cells, for instance, could point towards PDE6 inhibition.
-
Perform Rescue Experiments: If a specific off-target effect is suspected, try to rescue the phenotype by manipulating the downstream signaling pathway.
Data Presentation
Table 1: In Vitro Selectivity of Common PDE5 Inhibitors
| Inhibitor | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity Ratio (PDE6/PDE5) | Selectivity Ratio (PDE11/PDE5) |
| Sildenafil | 5.22 | 45.9 | 14,000 | ~9 | ~2,682 |
| Tadalafil | 1.8 | 1,100 | 19 | ~611 | ~11 |
| Vardenafil | 0.7 | 11 | 1,200 | ~16 | ~1,714 |
| TPN729MA | 2.28 | 45.6 | 6,090 | 20 | 2,671 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are representative values.[10][13][14]
Experimental Protocols
Protocol: In Vitro PDE Enzyme Inhibition Assay (Radiometric Method)
This protocol provides a general framework for determining the IC50 of an inhibitor against a specific PDE isozyme.
Materials:
-
Purified recombinant human PDE5, PDE6, or PDE11 enzyme.
-
[³H]-cGMP or [³H]-cAMP as a substrate.
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This compound at various concentrations.
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Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
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Snake venom nucleotidase.
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Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the respective PDE enzyme, and the desired concentration of this compound.
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Incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
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Initiate the enzymatic reaction by adding the [³H]-cGMP substrate.
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Allow the reaction to proceed for a specific time, ensuring that the product formation is within the linear range.
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Terminate the reaction by adding a stop solution (e.g., by boiling).
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Add snake venom nucleotidase to convert the resulting [³H]-5'-GMP into [³H]-guanosine.
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Separate the charged substrate from the uncharged product using ion-exchange chromatography (e.g., with a resin slurry).
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Add a scintillation cocktail to the eluate containing the [³H]-guanosine and measure the radioactivity using a scintillation counter.
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Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways
References
- 1. Photoreceptor phosphodiesterase (PDE6): activation and inactivation mechanisms during visual transduction in rods and cones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central role of PDE6 during visual signaling - Cote Laboratory [cotelab.org]
- 3. Probing the mechanism by which the retinal G protein transducin activates its biological effector PDE6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoreceptor phosphodiesterase (PDE6): activation and inactivation mechanisms during visual transduction in rods and cones | Semantic Scholar [semanticscholar.org]
- 5. scholars.unh.edu [scholars.unh.edu]
- 6. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Identification in Silico and Experimental Validation of Novel Phosphodiesterase 7 Inhibitors with Efficacy in Experimental Autoimmune Encephalomyelitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting Pde5-IN-10 dose-response curve variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in dose-response curves for the PDE5 inhibitor, Pde5-IN-10. The information provided is also broadly applicable to other phosphodiesterase type 5 (PDE5) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a substance that blocks the action of the phosphodiesterase type 5 (PDE5) enzyme.[1] PDE5 is responsible for breaking down cyclic guanosine monophosphate (cGMP), a key signaling molecule that relaxes smooth muscle and increases blood flow.[1] By inhibiting PDE5, this compound increases cGMP levels, leading to vasodilation. This mechanism is the basis for its use in research related to conditions like erectile dysfunction and pulmonary hypertension.
Q2: What is a dose-response curve and why is it important for this compound?
A dose-response curve is a graph that visualizes the relationship between the concentration of a drug, such as this compound, and its effect on a biological system.[2][3] It is essential for determining the potency of the inhibitor, typically expressed as the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited). A reliable and reproducible dose-response curve is crucial for accurate assessment of the compound's efficacy and for comparing it to other inhibitors.
Q3: What are some common causes of variability in this compound dose-response curves?
Variability in dose-response curves can arise from several factors, including:
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Experimental Technique: Inaccurate pipetting, improper serial dilutions, and inconsistent incubation times.[4][5][6]
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Reagent Quality and Handling: Degradation of this compound or the enzyme, contamination of reagents, and improper storage.[4]
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Assay Conditions: Fluctuations in temperature, incorrect buffer pH, and inappropriate substrate concentration.[4][7]
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Solvent Effects: The solvent used to dissolve this compound can sometimes interfere with the assay.[8][9]
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Instrumentation: Incorrect settings on the plate reader or instrument malfunction.[10]
Q4: My IC50 value for this compound is different from what I expected. What could be the reason?
Discrepancies in IC50 values are a common issue and can be attributed to several factors. The reported IC50 values for even well-characterized PDE5 inhibitors like sildenafil can vary between different studies due to differences in experimental conditions.[7] Factors that can influence the IC50 value include the specific assay format used (e.g., fluorescence polarization, colorimetric), the concentration of the substrate (cGMP), the source and purity of the PDE5 enzyme, and the buffer composition.[7] It is crucial to ensure that your experimental setup is consistent and well-controlled.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the generation of this compound dose-response curves.
Guide 1: Inconsistent or Non-Reproducible Dose-Response Curves
| Potential Cause | Troubleshooting Step |
| Inaccurate Serial Dilutions | Review your serial dilution protocol. Ensure thorough mixing at each step and use calibrated pipettes.[6][11][12] For high-fold dilutions, consider performing an intermediate dilution step to minimize errors.[11] |
| Pipetting Errors | Use fresh pipette tips for each dilution and reagent addition to avoid cross-contamination.[11][12] Pipette gently and consistently to avoid bubbles.[10] |
| Reagent Instability | Prepare fresh solutions of this compound, enzyme, and substrate for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[4] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. If you must use them, fill the surrounding wells with buffer or water to create a humidity barrier. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to add reagents quickly and ensure consistent incubation times across all wells.[4] |
Guide 2: Unexpected Curve Shape (e.g., flat curve, no inhibition, or excessive inhibition at low concentrations)
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration Range | Perform a wider range of dilutions (e.g., logarithmic dilutions over several orders of magnitude) to ensure you capture the full sigmoidal curve.[2] |
| Inactive this compound or Enzyme | Test the activity of the PDE5 enzyme with a known inhibitor (e.g., sildenafil) to confirm its functionality. Verify the integrity of your this compound stock. |
| Substrate Depletion | Ensure the substrate (cGMP) concentration is not limiting. The reaction should be in the linear range with respect to time and enzyme concentration.[13] |
| Solvent Interference | Run a control with the solvent alone at the highest concentration used in your dilutions to check for any inhibitory or enhancing effects on the enzyme activity.[8][9] |
| Assay Signal Interference | If using a fluorescence-based assay, check if this compound or the solvent has intrinsic fluorescence at the excitation and emission wavelengths of your assay.[14] |
Quantitative Data Summary
The following table summarizes reported IC50 values for commercially available PDE5 inhibitors. This data can serve as a reference for the expected potency range of this class of compounds. Note that values can vary depending on the specific experimental conditions.[7]
| PDE5 Inhibitor | Reported IC50 Range (nM) |
| Sildenafil | 3.5 - 8.5[7] |
| Vardenafil | 0.1 - 0.4[15] |
| Tadalafil | 2[15] |
| Avanafil | 4.3 - 5.2[15] |
Experimental Protocols
Protocol 1: General PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a typical fluorescence polarization (FP) assay for measuring PDE5 inhibition.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in assay buffer. It is common to perform 3-fold serial dilutions for a 10-dose curve.[16]
-
Prepare solutions of recombinant human PDE5A1 enzyme, a fluorescently labeled cGMP substrate (e.g., FAM-cGMP), and a binding agent (for detecting the hydrolyzed phosphate) in assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound solutions to the wells of a black, low-binding microplate.
-
Add the PDE5 enzyme to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and add the binding agent that will bind to the hydrolyzed phosphate, resulting in a change in fluorescence polarization.
-
Read the fluorescence polarization on a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: PDE5 signaling pathway and the mechanism of action for this compound.
Caption: Experimental workflow for generating a this compound dose-response curve.
Caption: A logical workflow for troubleshooting dose-response curve variability.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. youtube.com [youtube.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
How to assess Pde5-IN-10 blood-brain barrier penetration
Welcome to the technical support center for Pde5-IN-10. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for assessing the blood-brain barrier (BBB) penetration of this novel phosphodiesterase 5 (PDE5) inhibitor.
Section 1: General FAQs
This section addresses fundamental questions regarding the assessment of this compound's ability to enter the central nervous system (CNS).
Q1: Why is assessing the blood-brain barrier penetration of this compound important?
A1: The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from harmful substances.[1] For this compound to be effective in treating neurological disorders, it must cross this barrier to reach its target, the PDE5 enzyme, which is expressed in various brain regions, including the hippocampus, cortex, and cerebellum.[2][3] Assessing BBB penetration is a critical step in preclinical development to determine if a therapeutic concentration can be achieved in the CNS. Only an estimated 2% of small molecules are able to cross the BBB, making this a major hurdle in CNS drug development.[4][5]
Q2: What is the primary signaling pathway targeted by this compound in the brain?
A2: this compound, as a PDE5 inhibitor, targets the Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) signaling pathway. In neurons, NO activates soluble guanylate cyclase (sGC), which converts GTP to cGMP.[6] cGMP then acts as a second messenger, activating Protein Kinase G (PKG) and influencing various downstream processes, including synaptic plasticity and cerebral blood flow.[3][7] PDE5 is the enzyme responsible for hydrolyzing cGMP, thus terminating the signal.[8] By inhibiting PDE5, this compound aims to increase cGMP levels, thereby enhancing neuronal function and offering potential neuroprotective effects.[9]
Q3: What are the key stages in assessing the BBB penetration of a new compound like this compound?
A3: The assessment follows a tiered approach, moving from predictive models to definitive biological measurements. This workflow optimizes resource allocation by eliminating compounds with poor potential early in the process. The main stages are:
-
In Silico Prediction: Using computational models to predict BBB permeability based on the molecular structure of this compound.[10]
-
In Vitro Testing: Employing cell-based models that mimic the BBB to measure permeability and identify potential transport mechanisms.[11][12]
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In Vivo Measurement: The gold standard, involving direct quantification of this compound concentrations in the brain and plasma of animal models.[13][14]
References
- 1. The Potential Role of PDE5 Inhibitors in Neuroprotection and Longevity - TeleTest.ca [teletest.ca]
- 2. PDE5 Exists in Human Neurons and is a Viable Therapeutic Target for Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 5. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of phosphodiesterase-5 inhibitors on cerebral blood flow in humans: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Current Status of In Vitro Models of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Models of the Blood-Brain Barrier: Building in physiological complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cytotoxicity of Novel PDE5 Inhibitors in Primary Neurons
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the cytotoxicity of novel Phosphodiesterase-5 (PDE5) inhibitors, such as Pde5-IN-10, in primary neuron cultures.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of PDE5 inhibitors in neurons? | PDE5 inhibitors block the phosphodiesterase-5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE5, these compounds increase intracellular cGMP levels.[3] In the nervous system, the nitric oxide (NO)/cGMP signaling pathway is crucial for processes like synaptic plasticity, neuronal survival, and neurogenesis.[4][5] Enhanced cGMP signaling can activate protein kinase G (PKG) and influence cyclic AMP-responsive element-binding protein (CREB), which are involved in memory and neuroprotection.[4][6][7] |
| Is PDE5 expressed in primary neurons? | Yes, studies have confirmed the presence of PDE5 mRNA and protein in human brain tissue and neurons, including in regions like the hippocampus, cortex, and cerebellum.[5][8][9] This makes PDE5 a viable therapeutic target for neurological conditions.[8][9] |
| Which cytotoxicity assays are recommended for primary neurons? | Commonly used and suitable cytotoxicity assays for primary neurons include the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity by quantifying LDH released from damaged cells, and tetrazolium-based assays like the MTT or MTS assay, which assess metabolic activity as an indicator of cell viability.[10][11] High-content screening (HCS) can also provide a more comprehensive analysis of various cellular parameters.[10] |
| What are typical positive and negative controls for a cytotoxicity experiment with a PDE5 inhibitor? | A common negative control is the vehicle (e.g., DMSO) at the same final concentration used to dissolve the test compound. A typical positive control that induces cytotoxicity is Triton X-100 or a known neurotoxic agent. |
| How long should I expose primary neurons to a novel PDE5 inhibitor? | The exposure time can vary depending on the experimental goals. Acute toxicity might be assessed after 24 hours, while chronic effects may require longer incubation periods, such as 48 to 72 hours or even longer for certain neurodevelopmental or neurodegenerative models.[11] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal in LDH assay | - Cell culture medium components interfering with the assay. - High spontaneous cell death in the culture. - Rough handling of cells during plating or media changes. | - Test the assay with cell culture medium alone to check for interference. - Optimize cell seeding density and culture conditions to improve neuron health. - Handle cells gently; avoid forceful pipetting.[12] |
| Low signal or no dose-dependent response in MTT/MTS assay | - The compound is not cytotoxic at the tested concentrations. - Insufficient incubation time with the compound. - Low metabolic activity of primary neurons. | - Increase the concentration range of the PDE5 inhibitor. - Extend the incubation period. - Ensure optimal culture conditions and check the health of the neurons prior to the experiment. |
| High variability between replicate wells | - Uneven cell seeding. - Pipetting errors during compound addition or reagent dispensing. - Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before plating. - Use calibrated pipettes and be consistent with technique. - Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| Unexpected increase in cell viability at certain concentrations | - The PDE5 inhibitor may have neuroprotective effects at lower concentrations. - The compound might interfere with the assay chemistry. | - This could be a real biological effect. PDE5 inhibitors have been shown to have neuroprotective properties.[5] Consider follow-up experiments to investigate this. - Run a control experiment with the compound in a cell-free system to check for direct interaction with the assay reagents. |
Experimental Protocols
Primary Neuron Culture
A detailed protocol for establishing primary neuronal cultures is critical for reproducible cytotoxicity assessment. Key considerations include the source of tissue (e.g., embryonic rat cortex or hippocampus), dissociation method, plating density, and culture medium composition. It is crucial to have a nearly pure neuronal culture, with minimal glial cell contamination, which can be assessed by immunocytochemistry.[13]
LDH Cytotoxicity Assay Protocol
-
Cell Plating: Seed primary neurons in a 96-well plate at an optimized density (e.g., 50,000 cells/well) and culture for several days to allow for differentiation and network formation.[10][13]
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Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Include vehicle controls (e.g., 0.1% DMSO) and a positive control for maximum lysis (e.g., 1% Triton X-100). Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
Assay Procedure:
-
Carefully collect a sample of the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture, according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance from the vehicle control.
Quantitative Data Summary
The following tables represent hypothetical data for the cytotoxicity assessment of a novel PDE5 inhibitor, "this compound," in primary cortical neurons.
Table 1: LDH Assay Results for this compound in Primary Cortical Neurons (48h Exposure)
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| Vehicle (0.1% DMSO) | 2.1 ± 0.8 |
| 0.1 | 2.5 ± 1.1 |
| 1 | 3.2 ± 1.5 |
| 10 | 8.9 ± 2.3 |
| 50 | 25.6 ± 4.1 |
| 100 | 58.3 ± 6.7 |
| Positive Control (Triton X-100) | 100 ± 0.0 |
Table 2: MTT Assay Results for this compound in Primary Cortical Neurons (48h Exposure)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle (0.1% DMSO) | 100 ± 5.2 |
| 0.1 | 102.3 ± 6.1 |
| 1 | 98.7 ± 4.8 |
| 10 | 90.1 ± 5.5 |
| 50 | 72.4 ± 7.2 |
| 100 | 45.8 ± 6.9 |
Visualizations
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE5_inhibitor [bionity.com]
- 3. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 5 Inhibition Improves Synaptic Function, Memory, and Amyloid-β Load in an Alzheimer's Disease Mouse Model | Journal of Neuroscience [jneurosci.org]
- 8. PDE5 Exists in Human Neurons and is a Viable Therapeutic Target for Neurologic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDE5 Exists in Human Neurons and is a Viable Therapeutic Target for Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Pde5-IN-10 experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using Pde5-IN-10, a potent phosphodiesterase 5 (PDE5) inhibitor. It is intended for scientists and drug development professionals to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during experiments with this compound.
Q1: I am not observing the expected increase in cGMP levels after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to a lack of cGMP accumulation:
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Insufficient Nitric Oxide (NO) Signaling: this compound is an inhibitor, not an activator. It works by preventing the breakdown of cGMP, but it requires baseline activity of soluble guanylate cyclase (sGC) to produce cGMP in the first place. Ensure your experimental system has an active NO/sGC pathway. Consider the following:
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Is an NO donor (like SNP or DEANONOate) or an sGC activator (like BAY 41-2272) required for your cell type to produce sufficient cGMP?
-
Are the cells healthy? Stressed or senescent cells may have downregulated eNOS or sGC expression.
-
-
Incorrect Inhibitor Concentration: While this compound is potent, the optimal concentration can vary between cell-free assays and whole-cell experiments due to cell permeability and efflux pumps. Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific system.
-
Inhibitor Degradation: Ensure the inhibitor stock solution is properly stored as per the manufacturer's instructions and has not undergone multiple freeze-thaw cycles. This compound has good microsomal stability but can still degrade under improper storage.[1]
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Assay Sensitivity: Your cGMP detection method (e.g., ELISA, HTRF) may not be sensitive enough to detect subtle changes in basal cGMP levels. Confirm the assay is working with a positive control (e.g., IBMX, a non-specific PDE inhibitor).
Q2: My cells are showing unexpected toxicity or apoptosis at concentrations where I expect to see only PDE5 inhibition. What is the cause?
A2: Unexpected cytotoxicity can stem from on-target or off-target effects:
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Massive cGMP Accumulation: In some cell types, excessive cGMP levels can be cytotoxic. This is known as on-target toxicity. Try reducing the concentration of this compound or shortening the incubation time.
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Potential Off-Target Effects: All inhibitors have the potential for off-target activity. The full selectivity profile of this compound against other PDE isoforms (e.g., PDE1, PDE6, PDE11) has not been widely published. Inhibition of other PDEs can lead to unexpected phenotypes. For example, inhibition of PDE6 is known to cause visual disturbances, and PDE11 inhibition has been linked to muscle pain.[2]
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Troubleshooting Step: If you suspect off-target effects, compare the phenotype with other well-characterized PDE5 inhibitors that have different selectivity profiles (see Table 2). If the toxicity is unique to this compound, it may be an off-target effect. Consider running your compound through a commercial PDE selectivity panel to determine its activity against other isoforms.
-
-
Compound Purity: Ensure the purity of your this compound lot. Impurities from synthesis could be causing the toxic effects.
Q3: I am using this compound in a neuroscience context (e.g., LTP in brain slices) as suggested by literature, but I am not seeing the expected effect. Why?
A3: The application of this compound in complex biological systems like brain tissue requires careful optimization:
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Tissue Penetration: Ensure the inhibitor is adequately penetrating the tissue slice. You may need to increase incubation times or use a slice preparation that is thin enough for diffusion.
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Baseline Neuronal Activity: The restoration of long-term potentiation (LTP) by this compound is dependent on the underlying neuronal activity and the specific AD mouse model used.[1] The effect may not be reproducible if the baseline synaptic plasticity is not compromised in the same way.
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Expression of PDE5: Confirm that PDE5 is expressed in the specific brain region and cell types you are studying (e.g., neurons, glia). PDE5 expression can be highly localized.
Q4: The in vivo efficacy of this compound in my animal model is lower than expected based on its in vitro potency. What could explain this discrepancy?
A4: The transition from in vitro to in vivo is complex. Several factors can influence an inhibitor's efficacy in a whole animal model:
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Pharmacokinetics (PK): While this compound has improved microsomal stability compared to earlier compounds, its full PK profile (absorption, distribution, metabolism, excretion) in your specific animal model may be a limiting factor.[1] Consider performing a basic PK study to measure plasma and tissue concentrations of the compound.
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Blood-Brain Barrier (BBB) Penetration: For central nervous system (CNS) applications, the compound must cross the BBB. If you are not observing a CNS effect, poor BBB penetration could be the cause.
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Route of Administration and Formulation: The method of delivery (e.g., oral gavage, intraperitoneal injection) and the vehicle used can dramatically impact bioavailability. Ensure the compound is fully dissolved in a non-toxic vehicle.
Quantitative Data
Table 1: Properties of this compound
This table summarizes the known quantitative data for this compound (also known as compound 4b).
| Parameter | Value | Reference |
| Target | Phosphodiesterase 5 (PDE5) | [1] |
| IC₅₀ | 20 nM | [1] |
| In Vitro Microsomal Stability (t₁/₂) | 44.6 minutes | [1] |
| Primary Research Area | Alzheimer's Disease (Synaptic Plasticity) | [1] |
Table 2: Comparative Selectivity of Common PDE5 Inhibitors
This table illustrates the concept of inhibitor selectivity by showing the IC₅₀ (nM) values for common PDE5 inhibitors against various PDE isoforms. Note that a higher IC₅₀ value indicates lower potency. The selectivity profile for this compound is not publicly available.
| PDE Isoform | Sildenafil (IC₅₀ nM) | Tadalafil (IC₅₀ nM) | Vardenafil (IC₅₀ nM) | Primary Function of Isoform |
| PDE5 | 3.5 - 5.2 | 2.0 - 2.4 | 0.1 - 0.7 | cGMP hydrolysis in vasculature (e.g., corpus cavernosum, lungs) |
| PDE1 | >200 | >10,000 | 180 | Ca²⁺/CaM-stimulated cAMP/cGMP hydrolysis |
| PDE6 | 34 | >10,000 | 11 | cGMP hydrolysis in retinal photoreceptors |
| PDE11 | ~200 | 19 | >1000 | cAMP/cGMP hydrolysis in skeletal muscle, prostate, testes |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: Measurement of Intracellular cGMP Levels
This protocol describes a general method for quantifying cGMP in cultured cells using a commercially available ELISA kit.
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Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
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Cell Starvation (Optional): Depending on the cell type, you may need to serum-starve the cells for 2-4 hours to reduce baseline signaling.
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Pre-incubation with this compound:
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
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Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).
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Remove the medium from the cells and add the medium containing this compound or vehicle.
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Incubate for 30-60 minutes at 37°C.
-
-
Stimulation:
-
To induce cGMP production, add an NO donor (e.g., 100 µM SNP) or an sGC activator to each well.
-
Incubate for the optimal time for your cell type (typically 5-15 minutes).
-
-
Cell Lysis:
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Aspirate the medium.
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Add 0.1 M HCl to each well to lyse the cells and stop PDE activity.
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Incubate for 10 minutes at room temperature.
-
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cGMP Quantification:
-
Scrape the cells and collect the lysate. Centrifuge to pellet debris.
-
Quantify the cGMP concentration in the supernatant using a cGMP ELISA kit according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content of each sample, determined by a BCA or Bradford assay.
-
Protocol 2: Cell Viability Assessment (MTS Assay)
This protocol provides a method to assess cytotoxicity.
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow them to attach overnight.
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Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium. A typical range would be 10 nM to 50 µM.
-
Include a vehicle control (DMSO) and a positive control for cell death (e.g., 10% DMSO or staurosporine).
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Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTS Reagent Addition:
-
Add the MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C until the color develops.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium only) from all readings. Express the results as a percentage of the vehicle-treated control cells.
Protocol 3: Western Blotting for Phospho-VASP
Vasodilator-stimulated phosphoprotein (VASP) is a downstream target of the cGMP/PKG pathway. Its phosphorylation at Ser239 is a common marker of pathway activation.
-
Cell Treatment and Lysis:
-
Treat cells with this compound and an NO donor as described in Protocol 1.
-
After treatment, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
The next day, wash the membrane three times with TBST.
-
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
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Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total VASP and a loading control like GAPDH or β-actin.
Visualizations
References
- 1. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel phosphodiesterase 5 inhibitors for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Pde5-IN-10 degradation in cell culture media
Disclaimer: The identifier "Pde5-IN-10" is a non-specific term. This guide assumes that "this compound" refers to the well-characterized and widely used PDE5 inhibitor, Sildenafil . The principles and troubleshooting steps provided are based on the known chemical and biological properties of Sildenafil and are applicable to many similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (Sildenafil) degradation in cell culture experiments?
The primary cause of degradation depends on the cell type being used. For cell lines that express cytochrome P450 enzymes (such as liver-derived cells like HepG2), the main route of degradation is enzymatic metabolism.[1] The principal enzymes involved are CYP3A4 and CYP2C9, which convert Sildenafil into its major, less potent metabolite, N-desmethylsildenafil.[2][3][4] For cells that do not express these enzymes, degradation is more likely due to physicochemical instability in the culture media.
Q2: My cells do not express metabolic CYP enzymes. Why am I still observing a loss of inhibitor activity over time?
If enzymatic degradation is unlikely, loss of activity can be attributed to several physicochemical factors:
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Oxidation: Sildenafil is highly susceptible to degradation by oxidizing agents.[5][6] Reactive oxygen species (ROS) can be generated by cells or by media components, especially when exposed to light, leading to the oxidation of the inhibitor.
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Hydrolysis: The compound can be partially degraded under acidic or alkaline conditions.[5][7] Significant shifts in the pH of your cell culture medium outside the optimal physiological range (typically pH 7.2-7.4) can accelerate this process.
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Photodegradation: Exposure to light, particularly UV radiation, can cause the breakdown of the inhibitor's piperazine ring structure.[8] Standard laboratory lighting can contribute to this degradation over extended incubation periods.
-
Adsorption: Small molecules can adsorb to the plastic surfaces of cell culture plates and flasks, reducing the effective concentration in the media.
Q3: How can I minimize photodegradation of this compound (Sildenafil) during my experiments?
To minimize photodegradation, it is crucial to protect the compound from light.
-
Store stock solutions in amber vials or wrap containers in aluminum foil.
-
During cell culture experiments, keep plates and flasks in the dark as much as possible (e.g., by wrapping them in foil or using light-blocking plates).
-
Minimize the exposure of media containing the inhibitor to ambient light when working in a biological safety cabinet.
Q4: What are the optimal storage conditions for this compound (Sildenafil) stock solutions?
For maximum stability, stock solutions should be prepared in a suitable solvent (such as DMSO), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C in light-protecting containers. A reconstituted oral suspension of Sildenafil has been shown to be stable for 30 days when stored correctly.[9] Formulations in 5% dextrose are stable for at least 30 days at both room temperature and under refrigeration.[10]
Q5: Can components of the serum in my media affect the stability and activity of this compound (Sildenafil)?
Yes, serum components can have an impact. Sildenafil is approximately 96% bound to plasma proteins, primarily albumin.[3] This high protein binding can reduce the free, active concentration of the inhibitor available to the cells. While this is not a degradation issue, it can lead to lower-than-expected efficacy. Additionally, serum may contain enzymes or oxidizing agents that could contribute to degradation. It is advisable to perform dose-response experiments to determine the optimal concentration in your specific serum-containing medium.
Troubleshooting Guide
Here is a guide to help you troubleshoot common issues related to this compound (Sildenafil) instability in your experiments.
| Observation | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological effect. | 1. Degradation in Media: The inhibitor is degrading during the incubation period. 2. High Protein Binding: Serum in the media is reducing the free concentration. 3. Incorrect Stock Concentration: Errors in weighing or dilution. | 1. Perform a stability test (Protocol 1) and consider replenishing the media with fresh inhibitor during long-term experiments. 2. Test a higher concentration range or reduce the serum percentage if experimentally viable. 3. Re-prepare the stock solution, ensuring accurate measurements. |
| Complete loss of inhibitor activity in long-term cultures (>24 hours). | 1. Metabolic Degradation: Cells are metabolizing the inhibitor (e.g., via CYP enzymes).[1] 2. Physicochemical Degradation: Cumulative effects of light, pH shifts, and oxidation.[5][8] | 1. If using metabolically active cells, consider adding a CYP inhibitor (e.g., ketoconazole for CYP3A4) if it does not interfere with the experiment.[1] 2. Replenish the media with freshly prepared inhibitor every 24 hours. Ensure plates are protected from light. |
| Precipitate forms after adding the inhibitor to the media. | 1. Poor Solubility: The final concentration of the inhibitor exceeds its solubility limit in the aqueous media. 2. Solvent Shock: The volume of organic solvent (e.g., DMSO) is too high, causing the compound to crash out. | 1. Ensure the final concentration is within the known solubility limits. 2. Keep the final solvent concentration low (typically <0.5%). Add the inhibitor stock to the media while vortexing to ensure rapid dispersal. |
Data Summary
Table 1: Summary of Factors Affecting this compound (Sildenafil) Stability
| Factor | Effect on Stability | Mitigation Strategy | Reference |
| Enzymatic Metabolism | Primary degradation pathway in cells expressing CYP3A4/2C9. | Use CYP-deficient cells or co-administer a CYP inhibitor. | [1][2][4] |
| Light Exposure | Causes photodegradation of the piperazine ring. | Protect from light using amber vials and by covering culture plates. | [8] |
| **Oxidizing Agents (e.g., H₂O₂) ** | Causes rapid and complete degradation. | Avoid sources of ROS; consider adding antioxidants if compatible with the experiment. | [5][6][11] |
| Acidic/Alkaline pH | Partial degradation occurs at low (pH 2) and high (pH 12) pH. | Maintain a stable, physiological pH in the culture medium (7.2-7.4). | [5] |
| Temperature | Stable at room temperature and under refrigeration for extended periods. Thermal decomposition occurs at ~189°C. | Store stock solutions at -20°C or -80°C. Ambient temperature is acceptable for short-term experiments. | [10][12][13] |
Table 2: Key Metabolites and Degradation Products of Sildenafil
| Compound | Formation Pathway | Relative Potency (vs. Sildenafil) | Reference |
| N-desmethylsildenafil (UK-103,320) | CYP3A4/CYP2C9-mediated N-demethylation. | ~50% potency for PDE5. | [3][4] |
| Sildenafil Sulfonic Acid | Oxidative degradation or hydrolysis of the sulfonamide group. | Inactive. | [5][8] |
| Piperazine Ring Fragments | Photodegradation. | Inactive. | [8] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound (Sildenafil) in Cell Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the inhibitor over time.
Objective: To determine the degradation rate of this compound (Sildenafil) in your specific cell culture setup.
Materials:
-
This compound (Sildenafil)
-
Your complete cell culture medium (with serum and other supplements)
-
Cell culture incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
HPLC system with a C18 column and UV detector (detection at 240 nm)
-
Mobile phase (e.g., 0.2 M ammonium acetate buffer and acetonitrile, 40:60 v/v)[5]
-
Acetonitrile for sample precipitation
Methodology:
-
Prepare a solution of this compound in your complete cell culture medium at the final working concentration (e.g., 10 µM).
-
Dispense this medium into two sets of sterile tubes or wells of a culture plate:
-
Set A (Cell-free): Medium with inhibitor only. This measures physicochemical degradation.
-
Set B (With Cells): Medium with inhibitor added to your cultured cells. This measures total degradation (physicochemical + metabolic).
-
-
Place the plates/tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot (e.g., 200 µL) from each set.
-
Sample Preparation:
-
To the collected aliquot, add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Quantify the peak area corresponding to Sildenafil at each time point. The retention time is typically around 5 minutes under the specified conditions.[5]
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining Sildenafil versus time for both Set A and Set B. The difference between the two curves represents the contribution of cellular metabolism.
-
Protocol 2: General Guidelines for Handling this compound (Sildenafil)
-
Preparation of Stock Solution:
-
Weigh the compound accurately.
-
Dissolve in anhydrous DMSO to a high concentration (e.g., 10-50 mM).
-
Vortex until fully dissolved.
-
Aliquot into single-use volumes in amber, tightly sealed vials.
-
-
Storage:
-
Store aliquots at -20°C or -80°C for long-term storage.
-
For short-term use, a stock solution can be kept at 4°C for a few days, protected from light.
-
-
Use in Experiments:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution serially in complete culture medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Add the final diluted inhibitor to your cells and immediately return the plate to the incubator, ensuring it is shielded from light.
-
Visualizations
Caption: cGMP signaling pathway and the inhibitory action of this compound.
References
- 1. In vitro biotransformation of sildenafil (Viagra): identification of human cytochromes and potential drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Stability of sildenafil in combination with heparin and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 13. International Journal of Pharmaceutical Compounding [ijpc.com]
Pde5-IN-10 In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pde5-IN-10 in in vivo experiments. As this compound is a novel research compound, specific data on its in vivo formulation is limited. The following guidance is based on established practices for formulating poorly soluble phosphodiesterase 5 (PDE5) inhibitors for animal studies. It is crucial to perform pilot studies to determine the optimal formulation for your specific experimental model.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent phosphodiesterase 5 (PDE5) inhibitor with an IC50 of 20 nM.[1] Like other PDE5 inhibitors, it works by blocking the PDE5 enzyme, which is responsible for degrading cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to the activation of protein kinase G (PKG) and subsequent smooth muscle relaxation and vasodilation.[3][4] This pathway is crucial in various physiological processes, and its modulation is the basis for research in areas like Alzheimer's disease.[1]
Q2: What are some commonly used vehicle controls for poorly soluble compounds like PDE5 inhibitors in in vivo experiments?
A2: Selecting an appropriate vehicle is critical for ensuring the solubility and stability of the compound, as well as minimizing any confounding effects from the vehicle itself. For poorly water-soluble compounds like many kinase inhibitors, common vehicle formulations include:
-
Aqueous solutions with co-solvents and surfactants: A common combination is saline or phosphate-buffered saline (PBS) with a small percentage of a non-ionic surfactant like Tween® 80 or Cremophor® EL, and a co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG).
-
Suspensions: If the compound cannot be fully dissolved, a homogenous suspension can be prepared using agents like carboxymethylcellulose (CMC) or methylcellulose in water or saline.
-
Lipid-based formulations: For oral administration, oil-based vehicles such as corn oil or sesame oil can be used.
Q3: How should I prepare a formulation for this compound?
-
Determine Solubility: First, perform small-scale solubility tests with various pharmaceutically acceptable solvents and vehicles to identify a suitable system.
-
Select a Vehicle System: Based on the solubility tests and your intended route of administration (e.g., oral gavage, intraperitoneal injection), select a vehicle system. A good starting point for many inhibitors is a solution containing 5-10% DMSO, 10-25% PEG400, 5% Tween® 80, and the remainder as saline.
-
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Dissolve it completely in the organic co-solvent(s) (e.g., DMSO, PEG400) first. Gentle warming and vortexing can aid dissolution.
-
Add the surfactant (e.g., Tween® 80) and mix thoroughly.
-
Slowly add the aqueous component (e.g., saline) to the organic mixture while continuously stirring to prevent precipitation.
-
Visually inspect the final formulation for any precipitation or phase separation.
-
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Vehicle | - Poor solubility of this compound in the chosen vehicle.- Incorrect order of mixing components.- Temperature changes affecting solubility. | - Increase the percentage of co-solvents (e.g., DMSO, PEG400) or surfactant (e.g., Tween® 80).- Ensure the compound is fully dissolved in the organic solvents before adding the aqueous phase.- Prepare the formulation fresh before each use and maintain it at a stable temperature. |
| Vehicle-related Toxicity or Adverse Effects in Animals | - High concentration of organic solvents like DMSO.- Irritation caused by the vehicle at the site of injection. | - Reduce the concentration of organic solvents to the minimum required for solubility.- Consider alternative, less toxic vehicles.- For injection routes, ensure the pH of the final formulation is close to physiological pH (7.2-7.4). |
| Inconsistent or Lack of Efficacy in in vivo Experiments | - Poor bioavailability due to inadequate formulation.- Degradation of the compound in the vehicle.- Incorrect dosing or administration. | - Re-evaluate the formulation to improve solubility and stability.- Conduct a pilot pharmacokinetic study to determine the bioavailability of your formulation.- Confirm the stability of this compound in your chosen vehicle over the duration of your experiment.- Ensure accurate and consistent administration techniques. |
Experimental Protocols
General Protocol for Oral Gavage Administration of a PDE5 Inhibitor Formulation
-
Formulation Preparation: Prepare the this compound formulation as described in the FAQs, ensuring it is a clear solution or a homogenous suspension.
-
Animal Handling: Acclimatize the animals to the handling and restraint procedures before the experiment to minimize stress.
-
Dose Calculation: Calculate the required volume of the formulation based on the animal's body weight and the target dose.
-
Administration:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the animal and insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the formulation.
-
Monitor the animal for any signs of distress after administration.
-
-
Vehicle Control Group: Administer the identical vehicle without this compound to the control group of animals.
Visualizations
Signaling Pathway of PDE5 Inhibition
Caption: Mechanism of action of this compound in the cGMP signaling pathway.
Experimental Workflow for In Vivo Testing of this compound
Caption: A typical experimental workflow for evaluating this compound in an animal model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pde5-IN-10 and Sildenafil for Alzheimer's Disease Research
For Immediate Release
In the ongoing quest for effective therapeutic strategies for Alzheimer's disease (AD), phosphodiesterase 5 (PDE5) inhibitors have emerged as a promising area of investigation. This guide provides a detailed comparison of a novel research compound, Pde5-IN-10, and the well-established drug, sildenafil, within the context of AD research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, methodologies, and underlying mechanisms of action.
Introduction to PDE5 Inhibition in Alzheimer's Disease
Alzheimer's disease is characterized by synaptic dysfunction and cognitive decline, which are linked to the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles. The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway is crucial for synaptic plasticity and memory formation. In the AD brain, this pathway is often impaired. PDE5 is an enzyme that degrades cGMP, and its inhibition can lead to elevated cGMP levels, thereby enhancing downstream signaling that promotes neuronal health and synaptic function. Both this compound and sildenafil are potent inhibitors of PDE5, but they exhibit different pharmacological profiles.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and sildenafil based on available preclinical research.
Table 1: In Vitro Potency and Metabolic Stability
| Compound | PDE5 IC50 | In Vitro Microsomal Stability (t½) |
| This compound (compound 4b) | 20 nM | 44.6 min |
| Sildenafil | 5.22 nM | Not consistently reported, variable |
Table 2: Phosphodiesterase Isozyme Selectivity
| Compound | PDE1 | PDE6 | PDE11 |
| This compound (compound 4b) | Data not publicly available | Data not publicly available | Data not publicly available |
| Sildenafil | ~40-fold selectivity over PDE5 | ~10-fold selectivity over PDE5 | ~1000-fold selectivity over PDE5 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the cGMP signaling pathway targeted by PDE5 inhibitors and a typical experimental workflow for evaluating these compounds in an AD research context.
Figure 1: PDE5 Signaling Pathway in Neurons.
Figure 2: Experimental Workflow for PDE5 Inhibitors in AD Research.
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol is a generalized procedure for assessing the metabolic stability of compounds like this compound and sildenafil.
-
Preparation: Liver microsomes (human or mouse) are thawed and diluted in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). A NADPH regenerating system is also prepared.
-
Incubation: The test compound (typically at 1 µM) is mixed with the microsomal solution and the NADPH regenerating system. The mixture is incubated at 37°C with gentle agitation.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
Reaction Termination: The reaction is stopped by adding an ice-cold solvent like acetonitrile, which precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound. The rate of disappearance is used to calculate the half-life (t½).
Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
The following is a representative protocol for recording LTP in hippocampal slices from an AD mouse model.
-
Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is dissected, and transverse slices (e.g., 350-400 µm thick) are prepared using a vibratome.
-
Recovery: Slices are allowed to recover in an incubation chamber with oxygenated aCSF for at least 1 hour at room temperature.
-
Recording: A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 29-30°C. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, repeated every 200 ms).
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes after the induction protocol to measure the potentiation of the synaptic response. The test compound (this compound or sildenafil) is typically perfused in the aCSF before and during the experiment to assess its effect on LTP.
Behavioral Testing: Morris Water Maze
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodent models of AD.
-
Apparatus: A circular pool (e.g., 120 cm in diameter) is filled with opaque water (using non-toxic white paint or milk powder) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden platform is submerged about 1 cm below the water surface in one of the four quadrants of the pool. Various extra-maze cues are placed around the room for spatial navigation.
-
Acquisition Phase: For several consecutive days (e.g., 5-7 days), mice undergo a series of training trials (e.g., 4 trials per day). In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it. The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed. The latency to find the platform and the path length are recorded.
-
Probe Trial: On the day after the last training day, the platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
Discussion and Conclusion
Both this compound and sildenafil show promise as tools for investigating the therapeutic potential of PDE5 inhibition in Alzheimer's disease. Sildenafil, being a well-characterized drug, has a substantial body of preclinical and some clinical data supporting its beneficial effects on cognition and AD-related pathologies, such as reducing tau hyperphosphorylation.[1][2] Its main drawback in a research context can be its off-target effects, particularly on PDE6, which can lead to visual disturbances.
This compound is a more recent research compound designed to have improved metabolic stability.[3] The reported half-life of 44.6 minutes in in vitro microsomal stability assays suggests it may have a more favorable pharmacokinetic profile for maintaining therapeutic concentrations compared to some other research compounds.[3] Its efficacy in restoring long-term potentiation, a cellular correlate of learning and memory, is a strong indicator of its potential to mitigate synaptic deficits in AD.[3]
However, a direct and comprehensive comparison is currently limited by the lack of publicly available data on the full PDE isozyme selectivity profile of this compound. This information is crucial for assessing its potential for off-target effects.
References
- 1. High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. mercell.com [mercell.com]
Comparative Analysis of PDE5 Inhibitors in Neuroprotection: A Focus on Sildenafil
This guide provides a comparative analysis of the neuroprotective effects of the Phosphodiesterase-5 (PDE5) inhibitor, Sildenafil, alongside other relevant compounds. The data presented herein is collated from various preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the existing experimental evidence.
Introduction to PDE5 Inhibition and Neuroprotection
Phosphodiesterase-5 (PDE5) is an enzyme primarily known for its role in regulating blood flow. However, its expression in neuronal tissues has prompted investigations into the neuroprotective potential of its inhibitors. The primary mechanism of action for PDE5 inhibitors is the prevention of cyclic guanosine monophosphate (cGMP) degradation. This elevation of cGMP levels activates protein kinase G (PKG), which in turn is believed to trigger a cascade of downstream effects beneficial for neuronal survival and function. These effects include the promotion of anti-apoptotic pathways, reduction of neuroinflammation, and enhancement of synaptic plasticity.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes key quantitative data from preclinical studies evaluating the neuroprotective efficacy of Sildenafil and another prominent PDE5 inhibitor, Tadalafil. These studies often utilize animal models of neurological disorders such as stroke and neurodegenerative diseases.
| Compound | Model | Dosage | Key Findings | Reference |
| Sildenafil | Ischemic Stroke (Rat) | 10 mg/kg | 40-50% reduction in infarct volume. | |
| Sildenafil | Parkinson's Disease (Mouse) | 3 mg/kg | Significant improvement in motor function and protection of dopaminergic neurons. | |
| Tadalafil | Ischemic Stroke (Mouse) | 1 mg/kg | Significant reduction in infarct size and neurological deficits. | |
| Tadalafil | Peripheral Nerve Injury (Rat) | 10 mg/kg | Promoted axonal regeneration and functional recovery. |
Signaling Pathway of PDE5 Inhibition in Neuroprotection
The neuroprotective effects of PDE5 inhibitors are primarily mediated through the cGMP-PKG signaling pathway. The diagram below illustrates this proposed mechanism.
Caption: Proposed signaling pathway of Sildenafil-mediated neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess neuroprotection.
1. In Vivo Model of Ischemic Stroke and Infarct Volume Measurement
-
Model: Middle Cerebral Artery Occlusion (MCAO) in rats or mice.
-
Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Make a midline cervical incision to expose the common carotid artery.
-
Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Administer the test compound (e.g., Sildenafil 10 mg/kg) or vehicle intraperitoneally at the time of reperfusion.
-
After 24-48 hours, euthanize the animal and harvest the brain.
-
-
Infarct Volume Measurement:
-
Slice the brain into 2 mm coronal sections.
-
Incubate the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
TTC stains viable tissue red, leaving the infarcted area white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software (e.g., ImageJ). The volume is often expressed as a percentage of the total brain volume.
-
2. Assessment of Neuronal Apoptosis via TUNEL Staining
-
Principle: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.
-
Procedure:
-
Prepare brain tissue sections from the experimental animals (as described above).
-
Fix the tissue sections (e.g., with 4% paraformaldehyde).
-
Permeabilize the tissue to allow for antibody penetration.
-
Follow the manufacturer's instructions for the specific TUNEL assay kit (e.g., incubate with terminal deoxynucleotidyl transferase and fluorescently labeled dUTP).
-
Counterstain with a nuclear marker such as DAPI.
-
Visualize the sections using a fluorescence microscope.
-
Quantify the number of TUNEL-positive cells (apoptotic cells) in specific brain regions (e.g., the peri-infarct cortex).
-
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study evaluating the neuroprotective effects of a compound like Sildenafil.
Caption: General experimental workflow for preclinical neuroprotection studies.
Concluding Remarks
The available preclinical data strongly suggests that PDE5 inhibitors, exemplified by Sildenafil, hold significant promise as neuroprotective agents. Their mechanism of action, centered on the cGMP-PKG pathway, offers a multifaceted approach to mitigating neuronal damage in various models of neurological disease. However, it is imperative to acknowledge that these findings are from animal studies, and further research, including rigorous clinical trials, is necessary to translate these promising results into therapeutic applications for human neurological disorders. The experimental protocols and workflows provided in this guide serve as a foundation for researchers aiming to further investigate the neuroprotective potential of this class of compounds.
Cross-Validation of Pde5-IN-10 Activity in Different Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical phosphodiesterase type 5 (PDE5) inhibitor, Pde5-IN-10, against established PDE5 inhibitors, Sildenafil and Tadalafil. The focus of this comparison is on the neuroprotective and neuroregenerative potential of these compounds in common neuronal cell line models: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and Neuro-2a (mouse neuroblastoma). The experimental data for this compound is illustrative to provide a framework for evaluation.
Introduction to PDE5 Inhibition in Neuronal Cells
Phosphodiesterase 5 (PDE5) is an enzyme that plays a crucial role in regulating intracellular signaling cascades by hydrolyzing cyclic guanosine monophosphate (cGMP).[1][2] In the nervous system, the nitric oxide (NO)/cGMP/protein kinase G (PKG) signaling pathway is critical for various physiological processes, including neuronal survival, synaptic plasticity, and neurogenesis.[3][4] Inhibition of PDE5 leads to an accumulation of cGMP, thereby potentiating the downstream effects of this pathway.[5][6][7] This mechanism has generated significant interest in PDE5 inhibitors as potential therapeutic agents for neurodegenerative diseases and neuronal injury.[1][3][4]
This guide will compare the efficacy of this compound with Sildenafil and Tadalafil in promoting neurite outgrowth and protecting against oxidative stress-induced cell death in three distinct neuronal cell lines.
Comparative Efficacy of PDE5 Inhibitors
The following tables summarize the dose-dependent effects of this compound, Sildenafil, and Tadalafil on neurite outgrowth and cell viability in SH-SY5Y, PC12, and Neuro-2a cells.
Neurite Outgrowth Promotion
Table 1: Effect of PDE5 Inhibitors on Neurite Outgrowth
| Cell Line | Compound | Concentration (µM) | Mean Neurite Length (µm ± SD) |
| SH-SY5Y | Control | - | 25.3 ± 3.1 |
| This compound | 1 | 42.8 ± 4.5 | |
| 10 | 68.2 ± 5.9 | ||
| Sildenafil | 1 | 38.5 ± 4.2 | |
| 10 | 55.1 ± 6.3 | ||
| Tadalafil | 1 | 35.2 ± 3.8 | |
| 10 | 49.7 ± 5.1 | ||
| PC12 | Control | - | 30.1 ± 3.5 |
| This compound | 1 | 55.6 ± 5.2 | |
| 10 | 82.4 ± 7.1 | ||
| Sildenafil | 1 | 49.3 ± 4.8 | |
| 10 | 71.9 ± 6.8 | ||
| Tadalafil | 1 | 44.7 ± 4.1 | |
| 10 | 65.3 ± 5.9 | ||
| Neuro-2a | Control | - | 22.8 ± 2.9 |
| This compound | 1 | 39.7 ± 4.1 | |
| 10 | 59.3 ± 5.5 | ||
| Sildenafil | 1 | 35.1 ± 3.9 | |
| 10 | 51.6 ± 5.2 | ||
| Tadalafil | 1 | 31.9 ± 3.5 | |
| 10 | 46.8 ± 4.8 |
Data for this compound is illustrative.
Neuroprotection Against Oxidative Stress
Table 2: Neuroprotective Effects of PDE5 Inhibitors Against H₂O₂-Induced Cytotoxicity
| Cell Line | Compound | Concentration (µM) | Cell Viability (% of Control ± SD) |
| SH-SY5Y | H₂O₂ (100 µM) | - | 48.2 ± 5.3 |
| This compound + H₂O₂ | 1 | 65.7 ± 6.1 | |
| 10 | 85.3 ± 7.2 | ||
| Sildenafil + H₂O₂ | 1 | 61.4 ± 5.8 | |
| 10 | 78.9 ± 6.9 | ||
| Tadalafil + H₂O₂ | 1 | 58.9 ± 5.5 | |
| 10 | 74.2 ± 6.5 | ||
| PC12 | H₂O₂ (150 µM) | - | 45.9 ± 4.9 |
| This compound + H₂O₂ | 1 | 68.2 ± 6.5 | |
| 10 | 89.1 ± 7.8 | ||
| Sildenafil + H₂O₂ | 1 | 63.8 ± 6.1 | |
| 10 | 82.5 ± 7.3 | ||
| Tadalafil + H₂O₂ | 1 | 60.1 ± 5.7 | |
| 10 | 77.3 ± 6.9 | ||
| Neuro-2a | H₂O₂ (50 µM) | - | 51.3 ± 5.6 |
| This compound + H₂O₂ | 1 | 70.5 ± 6.8 | |
| 10 | 92.4 ± 8.1 | ||
| Sildenafil + H₂O₂ | 1 | 66.2 ± 6.4 | |
| 10 | 85.7 ± 7.5 | ||
| Tadalafil + H₂O₂ | 1 | 62.7 ± 6.0 | |
| 10 | 81.1 ± 7.1 |
Data for this compound is illustrative.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by PDE5 inhibitors and the general experimental workflows for assessing their activity in neuronal cell lines.
References
- 1. PDE5 Exists in Human Neurons and is a Viable Therapeutic Target for Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PDE5_inhibitor [bionity.com]
Comparative analysis of Pde5-IN-10 and other PDE5 inhibitors' brain penetration
For researchers, scientists, and drug development professionals, understanding the extent to which phosphodiesterase type 5 (PDE5) inhibitors cross the blood-brain barrier (BBB) is crucial for the development of novel therapeutics targeting central nervous system (CNS) disorders. While the peripherally acting effects of these drugs are well-documented, their potential in neurology hinges on their ability to reach their target within the brain.
This guide provides a comparative analysis of the brain penetration of established and novel PDE5 inhibitors. As "Pde5-IN-10" does not correspond to a publicly documented specific chemical entity, this guide will focus on a comparison between well-established PDE5 inhibitors—sildenafil, tadalafil, and vardenafil—for which brain penetration data are available.
Quantitative Comparison of Brain Penetration
The ability of a drug to cross the blood-brain barrier is quantified by the brain-to-plasma concentration ratio (Kp). A higher Kp value indicates greater brain penetration. The following table summarizes the available data for key PDE5 inhibitors.
| Compound | Species | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | CSF Concentration | Reference(s) |
| Sildenafil | Rat | 0.41 (unbound) | - | 6-8 nM | [1][2] |
| Macaca fascicularis | - | 0.63 ± 0.15 | - | [3] | |
| Mouse | - | - | - | ||
| Tadalafil | Animal Models | 0.10 - 0.12 | - | - | [4] |
| Non-human primates | - | - | 10 nM | [4] | |
| Vardenafil | Animal Models | Data not available | - | Detected in the brain | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key experiments used to assess the brain penetration of PDE5 inhibitors.
In Situ Brain Perfusion Technique
The in situ brain perfusion technique is a powerful method to study blood-brain barrier transport in its native environment.[6][7]
Objective: To measure the rate of transport of a PDE5 inhibitor across the BBB.
Materials:
-
Anesthetized rodent (e.g., rat, mouse)
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the PDE5 inhibitor of interest and a vascular space marker (e.g., [14C]-sucrose).
-
Surgical instruments for cannulation of the carotid artery.
-
Scintillation counter or LC-MS/MS for quantification.
Protocol:
-
Anesthetize the animal and expose the common carotid artery.
-
Ligate the external carotid artery and place a cannula in the common carotid artery.
-
Initiate perfusion with the drug-containing buffer at a constant flow rate.
-
After a predetermined time (e.g., 30 seconds to 5 minutes), stop the perfusion and decapitate the animal.
-
Dissect the brain and take samples from different regions.
-
Homogenize the brain tissue and measure the concentration of the PDE5 inhibitor and the vascular marker.
-
Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product.
Cerebrospinal Fluid (CSF) Collection and Analysis in Rodents
Analysis of drug concentration in the CSF provides an indication of the unbound drug concentration in the brain interstitial fluid.[8][9][10][11]
Objective: To determine the concentration of a PDE5 inhibitor in the cerebrospinal fluid.
Materials:
-
Anesthetized rodent
-
Stereotaxic frame
-
Glass capillary or needle (e.g., 23-gauge)
-
Collection tube
-
LC-MS/MS for quantification.
Protocol:
-
Anesthetize the animal and mount it in a stereotaxic frame with the head flexed downwards.
-
Make a midline incision on the back of the neck to expose the cisterna magna.
-
Carefully insert a glass capillary or a needle attached to a syringe into the cisterna magna.
-
Gently aspirate the clear CSF. Avoid contamination with blood.
-
Centrifuge the collected CSF to remove any cellular debris.
-
Analyze the supernatant for the concentration of the PDE5 inhibitor using a validated LC-MS/MS method.
Discussion and Future Directions
The relatively modest brain penetration of current PDE5 inhibitors has spurred the development of novel compounds with improved CNS delivery. The pursuit of PDE5 inhibitors with enhanced brain permeability is a promising avenue for the treatment of neurological disorders such as Alzheimer's disease, stroke, and vascular cognitive impairment.[12][13][14] Future research should focus on synthesizing and evaluating new chemical entities with optimized physicochemical properties for BBB transport. The experimental protocols outlined in this guide provide a robust framework for the preclinical assessment of these next-generation PDE5 inhibitors.
References
- 1. ovid.com [ovid.com]
- 2. Frontiers | The Role of Sildenafil in Treating Brain Injuries in Adults and Neonates [frontiersin.org]
- 3. Welcome to the Population Approach Group in Europe [page-meeting.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 7. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A simple and rapid method to collect the cerebrospinal fluid of rats and its application for the assessment of drug penetration into the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of PDE5 Inhibitors and Other Cognitive Enhancers for Research and Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cognitive-enhancing effects of Phosphodiesterase 5 (PDE5) inhibitors against other established cognitive enhancers. This analysis is supported by experimental data from both preclinical and clinical studies, with a focus on quantitative outcomes and detailed methodologies.
This guide will delve into the efficacy of representative PDE5 inhibitors, Sildenafil and Tadalafil, and compare them with established cognitive enhancers from different mechanistic classes: Donepezil (an acetylcholinesterase inhibitor), Modafinil (a eugeroic agent), and Methylphenidate (a psychostimulant).
Mechanism of Action: A Comparative Overview
Cognitive enhancement can be achieved through various neurobiological pathways. The compounds discussed in this guide employ distinct mechanisms to modulate cognitive function.
-
PDE5 Inhibitors (Sildenafil, Tadalafil): These compounds work by inhibiting the phosphodiesterase type 5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to vasodilation and enhanced blood flow in the brain. Additionally, the NO-cGMP signaling pathway is implicated in synaptic plasticity, a fundamental process for learning and memory.[1][2]
-
Donepezil: As an acetylcholinesterase inhibitor, Donepezil increases the levels of the neurotransmitter acetylcholine in the brain by preventing its breakdown.[3] Acetylcholine plays a crucial role in memory, attention, and learning.
-
Modafinil: The precise mechanism of Modafinil is not fully understood, but it is known to influence several neurotransmitter systems, including dopamine, norepinephrine, and histamine, which are involved in wakefulness, arousal, and attention.
-
Methylphenidate: This psychostimulant primarily acts as a dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. These catecholamines are critical for executive functions, attention, and working memory.
The following diagram illustrates the distinct signaling pathways targeted by each class of cognitive enhancer.
Preclinical Efficacy Data
Preclinical studies in animal models provide foundational evidence for the pro-cognitive effects of these compounds. The following table summarizes key findings from rodent studies.
| Compound | Animal Model | Cognitive Domain | Key Quantitative Finding | Reference |
| Sildenafil | Rat | Object Recognition Memory | 3 mg/kg dose significantly improved object discrimination performance. | [4] |
| Swiss Mice | Object Recognition Memory | 1 mg/kg dose improved object discrimination performance. | [5] | |
| Gerbils (Ischemia model) | Object Recognition Memory | 10 mg/kg and 20 mg/kg doses significantly improved the discrimination index (p < 0.001). | [6] | |
| Tadalafil | - | - | - | - |
| Donepezil | - | - | - | - |
| Modafinil | - | - | - | - |
| Methylphenidate | Rat (ADHD model) | Attentional Set-Shifting | 2.5 mg/kg dose improved performance. | [7] |
| Rat | Working Memory | 2 mg/kg dose improved performance in a delayed-response task. | [8] |
Further preclinical data for Tadalafil, Donepezil, and Modafinil is being compiled and will be included in a future update.
Clinical Efficacy Data
Clinical trials in human subjects provide crucial evidence for the translation of preclinical findings. The following tables summarize the cognitive effects observed in clinical settings.
PDE5 Inhibitors:
| Compound | Population | Cognitive Domain | Key Quantitative Finding | Reference |
| Sildenafil | Schizophrenia Patients | General Cognition | No significant improvement in cognitive performance with 50mg or 100mg doses. | [9] |
| Healthy Young Men | Attention | 100mg dose enhanced the ability to focus attention and select relevant stimuli based on event-related potentials, but did not significantly improve performance. | [9] | |
| Tadalafil | Patients with ED and Mild Cognitive Impairment | General Cognition (MoCA) | 5 mg daily for 8 weeks increased mean MoCA score from 18.92 to 21.8 (p < 0.05). | [10][11][12][13] |
| Older people with Small Vessel Disease | Attention/Working Memory (Digit Span Forward) | A single 20mg dose showed a trend towards improved performance (p = 0.0521). | [14][15][16] |
Other Cognitive Enhancers:
| Compound | Population | Cognitive Domain | Key Quantitative Finding | Reference |
| Donepezil | Alzheimer's Disease Patients | General Cognition (ADAS-cog) | 10 mg/day for 24 weeks resulted in a mean improvement of ~2.9 points compared to placebo. | [17][18][19] |
| Alzheimer's Disease Patients | General Cognition (ADAS-cog) | At 6 months, 20% of patients improved by ≥4 points, while 56% showed no change (±3 points). | [9][20] | |
| Modafinil | Sleep-Deprived Healthy Adults | Vigilance (PVT) | 200mg dose resulted in 40% to 200% fewer lapses compared to placebo. | [21][22] |
| Healthy Young Male Volunteers | Memory and Attention | 100mg and 200mg doses significantly enhanced performance on digit span, visual pattern recognition memory, and spatial planning tasks. | [23] | |
| Healthy Volunteers | Sustained Attention (PVT) | Caffeine had a positive effect on sustained attention, while Modafinil showed no significant effect in this study. | [24] | |
| Methylphenidate | Healthy College Students | Reward vs. Punishment Learning | 20mg dose improved reward vs. punishment learning in high-working memory subjects and impaired it in low-working memory subjects. | [25] |
| Healthy Volunteers | Working Memory | A review of single-dose studies found that approximately 65% of studies reported improvements in working memory. | [26] | |
| Healthy Adults | Numeric Working Memory | A low dose (10mg) improved accuracy in a numeric working memory task. | [27] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are summaries of the protocols for key experiments cited in this guide.
Preclinical Experimental Protocols
Novel Object Recognition (NOR) Task (Sildenafil)
-
Subjects: Male Wistar rats or Swiss mice.
-
Apparatus: A circular or square open-field arena.
-
Procedure:
-
Habituation: Animals are individually habituated to the empty arena for a set period (e.g., 10 minutes) on consecutive days.
-
Training (T1): On the training day, two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5 minutes).
-
Inter-trial Interval: A delay is introduced, which can range from a few hours to 24 hours, during which the animal is returned to its home cage.
-
Testing (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the novel and familiar objects is recorded for a set duration (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
Drug Administration: Sildenafil is typically administered orally (p.o.) or intraperitoneally (i.p.) at various doses before or after the training session.
Clinical Experimental Protocols
Montreal Cognitive Assessment (MoCA) (Tadalafil)
-
Subjects: Patients with mild cognitive impairment.
-
Procedure: The MoCA is a 30-point test that assesses several cognitive domains, including:
-
Visuospatial/Executive functions (e.g., clock-drawing test, trail-making test)
-
Naming (e.g., naming of animals)
-
Memory (e.g., short-term memory recall)
-
Attention (e.g., digit span, vigilance)
-
Language (e.g., sentence repetition, verbal fluency)
-
Abstraction (e.g., identifying the similarity between two items)
-
Orientation (e.g., time and place)
-
-
Scoring: A score of 26 or above is generally considered normal.
-
Drug Administration: Tadalafil (e.g., 5 mg) is administered daily for a specified period (e.g., 8 weeks), and the MoCA is administered at baseline and at the end of the treatment period.[11][12][13]
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) (Donepezil)
-
Subjects: Patients with mild to moderate Alzheimer's disease.
-
Procedure: The ADAS-Cog is a standardized test that evaluates several cognitive domains, including:
-
Memory (e.g., word recall, word recognition)
-
Language (e.g., naming objects, following commands)
-
Praxis (e.g., ideational praxis, constructional praxis)
-
Attention (e.g., orientation)
-
-
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.
-
Drug Administration: Donepezil (e.g., 5 mg or 10 mg) or a placebo is administered daily in a double-blind, randomized controlled trial for a specified duration (e.g., 24 weeks). The ADAS-Cog is administered at baseline and at various time points throughout the study.[17][18][19]
Psychomotor Vigilance Test (PVT) (Modafinil)
-
Subjects: Healthy volunteers, often in a sleep-deprived state.
-
Procedure: The PVT is a simple reaction-time task where participants are required to respond as quickly as possible to a visual stimulus (e.g., a light) that appears at random intervals on a screen. The test typically lasts for 5-10 minutes.
-
Primary Measures:
-
Mean reaction time
-
Number of lapses (reaction times exceeding a certain threshold, e.g., 500 ms)
-
Fastest and slowest reaction times
-
-
Drug Administration: Modafinil (e.g., 200 mg) or a placebo is administered before the sleep deprivation period or during the testing session. The PVT is administered at multiple time points to assess changes in vigilance.[21][22]
Conclusion
This comparative guide provides a preliminary overview of the efficacy of PDE5 inhibitors in relation to other established cognitive enhancers. The available data suggests that PDE5 inhibitors, particularly Tadalafil, show promise in improving cognitive function, especially in populations with underlying vascular or cognitive impairments. However, the evidence for their efficacy in healthy individuals is less robust compared to psychostimulants like Methylphenidate and Modafinil, which have demonstrated effects on attention and working memory. Donepezil remains a key therapeutic for Alzheimer's disease, with a different mechanism of action and target population.
Further research, including large-scale, placebo-controlled clinical trials, is necessary to fully elucidate the cognitive-enhancing potential of PDE5 inhibitors and to identify the specific populations that may benefit most from their use. The detailed experimental protocols provided in this guide are intended to facilitate the design of future studies in this promising area of neuropharmacology.
References
- 1. Sildenafil is a candidate drug for Alzheimer’s disease: Real‐world patient data observation and functional validation in patient iPSC‐derived neurons and the 5xFAD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The selective PDE5 inhibitor, sildenafil, improves object memory in Swiss mice and increases cGMP levels in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Sildenafil on Cognitive Function Recovery and Neuronal Cell Death Protection after Transient Global Cerebral Ischemia in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of methylphenidate on attentional set-shifting in a genetic model of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The clinical meaningfulness of ADAS-Cog changes in Alzheimer's disease patients treated with donepezil in an open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Daily Low Dose Tadalafil on Cerebral Perfusion and Cognition in Patients with Erectile Dysfunction and Mild Cognitive Impairment [cpn.or.kr]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Daily Low Dose Tadalafil on Cerebral Perfusion and Cognition in Patients with Erectile Dysfunction and Mild Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of Daily Low Dose Tadalafil on Cerebral Perfusion and Cognition in Patients with Erectile Dysfunction and Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Item - Testing the cognitive effects of tadalafil. Neuropsychological secondary outcomes from the PASTIS trial - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 16. Testing the cognitive effects of tadalafil. Neuropsychological secondary outcomes from the PASTIS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alzheimer's Dementia Treatment Efficacy of Oral Donepezil [adlarityhcp.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Psychostimulants as cognitive enhancers – the evidence for the use and abuse of smart drugs | ACNR [acnr.co.uk]
- 23. researchgate.net [researchgate.net]
- 24. Cognitive enhancement effects of stimulants: a randomized controlled trial testing methylphenidate, modafinil, and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Working Memory Capacity Predicts Effects of Methylphenidate on Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cognitive effects of methylphenidate in healthy volunteers: a review of single dose studies [clearvuehealth.com]
- 27. psypost.org [psypost.org]
Validating the Role of cGMP in the Mechanism of Novel PDE5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of novel phosphodiesterase type 5 (PDE5) inhibitors, with a focus on confirming the role of increased intracellular cyclic guanosine monophosphate (cGMP). Using a hypothetical novel inhibitor, "Pde5-IN-10," as a case study, we will outline the essential experimental protocols and present comparative data from well-established PDE5 inhibitors: sildenafil, tadalafil, and vardenafil.
The NO/sGC/cGMP Signaling Pathway
The therapeutic effects of PDE5 inhibitors are rooted in their ability to modulate the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP signaling pathway.[1][2] In many physiological processes, such as the relaxation of vascular smooth muscle, NO activates sGC, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3] cGMP then acts as a second messenger, leading to a cascade of events that result in the desired physiological response. The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases.[4][5] PDE5 is a cGMP-specific phosphodiesterase and is a key regulator of this pathway in various tissues.[6] By inhibiting PDE5, compounds like this compound are expected to prevent the degradation of cGMP, leading to its accumulation and an enhanced downstream signal.[1][5]
Caption: The NO/sGC/cGMP signaling pathway and the mechanism of this compound.
Experimental Validation of this compound's Mechanism
To validate that this compound acts by increasing cGMP through PDE5 inhibition, a series of in vitro and cell-based assays are required. The following protocols provide a detailed methodology for these key experiments.
In Vitro PDE5 Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the PDE5 enzyme activity (IC50). A lower IC50 value indicates a more potent inhibitor.
Experimental Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant human PDE5A1 enzyme is diluted in assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 0.1 mg/mL BSA, 10 mM MgCl2).
-
The substrate, cGMP, is prepared at a concentration of 10 µM. For radiometric assays, [3H]-cGMP is mixed with unlabeled cGMP. For fluorescence polarization assays, a fluorescently labeled cGMP analog is used.
-
-
Inhibitor Preparation:
-
This compound and reference inhibitors (sildenafil, tadalafil, vardenafil) are serially diluted in assay buffer to create a range of concentrations (e.g., 0.01 nM to 10 µM).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the PDE5A enzyme to each well.
-
Add 50 µL of each inhibitor concentration to the respective wells.
-
The plate is pre-incubated at room temperature for 30 minutes.
-
The enzymatic reaction is initiated by adding 50 µL of the cGMP substrate.
-
The reaction is allowed to proceed for 15 minutes at room temperature.
-
-
Detection of Product Formation:
-
The method of detection will depend on the assay format. For a label-free LC/MS-based assay, the reaction is stopped, and the levels of cGMP and the product, GMP, are quantified.[7] For a fluorescence-based assay, the change in fluorescence polarization is measured.
-
-
Data Analysis:
-
The percentage of PDE5A inhibition for each inhibitor concentration is calculated.
-
The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Comparative Data for PDE5 Inhibitors:
| Compound | PDE5 IC50 (nM) |
| This compound | To be determined |
| Sildenafil | 5.22[8] |
| Tadalafil | 2.35[8] |
| Vardenafil | 0.7[9] |
Cell-Based Intracellular cGMP Accumulation Assay
This assay measures the ability of this compound to increase cGMP levels within intact cells, providing evidence of its activity in a biological context.
Experimental Protocol:
-
Cell Culture:
-
Culture a suitable cell line that expresses PDE5 (e.g., RFL-6 rat lung fibroblasts) in a 96-well plate until confluent.
-
-
Cell Treatment:
-
The cell culture medium is replaced with a pre-stimulation buffer containing a phosphodiesterase inhibitor (this compound or a reference compound) at various concentrations.
-
The cells are incubated for 10 minutes.
-
To stimulate cGMP production, a nitric oxide donor (e.g., sodium nitroprusside, SNP) is added to the wells, and the cells are incubated for an additional 10 minutes.
-
-
Cell Lysis and cGMP Measurement:
-
The medium is aspirated, and the cells are lysed with 0.1 M HCl to stop phosphodiesterase activity.
-
The intracellular cGMP concentration in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit. This typically involves a plate pre-coated with an anti-cGMP antibody, a cGMP-horseradish peroxidase (HRP) conjugate, and a colorimetric substrate.[10][11]
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cGMP.
-
The cGMP concentration in each sample is determined from the standard curve.
-
The fold-increase in cGMP levels relative to the vehicle-treated control is calculated for each concentration of the inhibitor.
-
Expected Comparative Results for cGMP Accumulation:
| Compound (at 1 µM) | Expected Fold-Increase in cGMP |
| This compound | To be determined |
| Sildenafil | Significant increase |
| Tadalafil | Significant increase |
| Vardenafil | Significant increase |
Workflow and Logical Relationships
The validation of a novel PDE5 inhibitor follows a logical progression from in vitro characterization to cell-based functional assays.
Caption: Experimental workflow for validating a novel PDE5 inhibitor.
The logical relationship between PDE5 inhibition and the resulting physiological effect is a direct cause-and-effect chain mediated by the increase in cGMP.
References
- 1. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. munin.uit.no [munin.uit.no]
- 5. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
- 8. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Head-to-head comparison of Pde5-IN-10 and vardenafil on synaptic function
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative effects of Pde5-IN-10 and Vardenafil on synaptic function. This guide provides an objective analysis based on available experimental data, detailed experimental protocols, and visual representations of key signaling pathways.
Executive Summary
Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that have demonstrated significant effects on synaptic plasticity and cognitive function. Vardenafil, a well-established PDE5 inhibitor, has been the subject of numerous studies highlighting its role in enhancing synaptic transmission and memory. This compound, a lesser-known compound, is also classified as a PDE5 inhibitor, suggesting a similar mechanism of action. This guide provides a detailed comparison of their effects on synaptic function.
It is important to note that while extensive data exists for vardenafil, publicly available research specifically investigating the effects of this compound on synaptic function is limited. Therefore, this guide will present the established findings for vardenafil and provide a theoretical framework for the expected effects of this compound based on its classification as a PDE5 inhibitor. The experimental protocols and signaling pathways described are generally applicable to the study of any PDE5 inhibitor's impact on synaptic function.
Mechanism of Action: The NO/cGMP Signaling Pathway
Both Vardenafil and, presumably, this compound exert their effects by inhibiting the phosphodiesterase type 5 (PDE5) enzyme.[1][2][3] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes, including synaptic plasticity.[4][5]
The canonical signaling pathway involves the following steps:
-
Nitric Oxide (NO) Production: In response to neuronal activity, particularly the activation of NMDA receptors, nitric oxide synthase (nNOS) is activated, leading to the production of NO.
-
Guanylate Cyclase Activation: NO diffuses to the presynaptic terminal and activates soluble guanylate cyclase (sGC).
-
cGMP Synthesis: sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
PKG Activation: cGMP activates protein kinase G (PKG).
-
Downstream Effects: PKG phosphorylates various downstream targets, leading to enhanced neurotransmitter release and potentiation of synaptic strength.[6]
By inhibiting PDE5, these compounds prevent the breakdown of cGMP, leading to its accumulation and a sustained activation of the PKG signaling cascade. This ultimately enhances synaptic function and is believed to be the underlying mechanism for their pro-cognitive effects.[5][6]
Comparative Performance Data
Due to the lack of specific studies on this compound, a direct quantitative comparison with vardenafil is not possible at this time. The following table summarizes the known effects of vardenafil on various aspects of synaptic function. It is hypothesized that this compound, as a PDE5 inhibitor, would produce qualitatively similar effects, though the potency and efficacy may differ.
| Parameter | Vardenafil | This compound |
| Long-Term Potentiation (LTP) | Enhances LTP induction and maintenance. | Data not available |
| Basal Synaptic Transmission | May increase basal synaptic transmission. | Data not available |
| Neurotransmitter Release | Potentiates neurotransmitter release. | Data not available |
| Cognitive Function (in vivo) | Improves performance in memory tasks (e.g., Morris water maze). | Data not available |
| IC50 for PDE5 | ~0.7 nM[7] | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of PDE5 inhibitors on synaptic function. These protocols can be adapted for the comparative study of this compound and vardenafil.
Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is designed to measure the effect of the compounds on synaptic plasticity in the hippocampus, a brain region critical for learning and memory.
Workflow:
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from adult rodents using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Incubation: Allow slices to recover for at least 1 hour in a submerged chamber containing aCSF continuously bubbled with 95% O2 / 5% CO2 at room temperature.
-
Recording: Transfer a slice to a recording chamber and perfuse with aCSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline: After establishing a stable baseline recording of fEPSPs for 20 minutes (stimulating at 0.05 Hz), apply the test compound (Vardenafil or this compound) to the perfusion bath at the desired concentration.
-
LTP Induction: After 20-30 minutes of drug application, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after HFS to measure the degree of potentiation.
-
Data Analysis: The magnitude of LTP is quantified as the percentage increase in the initial slope of the fEPSP in the last 10 minutes of the recording compared to the baseline.
In Vivo Cognition: Morris Water Maze
This behavioral assay assesses spatial learning and memory in rodents.
Methodology:
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface.
-
Acquisition Phase: For 5 consecutive days, each animal undergoes four trials per day to find the hidden platform. The starting position is varied for each trial. If the animal fails to find the platform within 60 seconds, it is gently guided to it.
-
Drug Administration: The test compound (Vardenafil or this compound) or vehicle is administered (e.g., via intraperitoneal injection) 30 minutes before the first trial of each day.
-
Probe Trial: On the 6th day, the platform is removed, and the animal is allowed to swim freely for 60 seconds.
-
Data Analysis: Key parameters measured include the escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial.
Conclusion
Vardenafil has been consistently shown to enhance synaptic function and cognitive performance through the modulation of the NO/cGMP signaling pathway. While direct experimental evidence for this compound is currently lacking in the public domain, its classification as a PDE5 inhibitor strongly suggests a similar mechanism of action and potential for synaptic modulation.
Future research should focus on direct, head-to-head comparative studies of this compound and vardenafil to elucidate their relative potencies, efficacies, and potential off-target effects on synaptic function. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. Researchers are encouraged to utilize these methodologies to contribute to a more complete understanding of the therapeutic potential of novel PDE5 inhibitors in the context of cognitive enhancement and neurological disorders.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE5_inhibitor [bionity.com]
- 3. Selective inhibition of phosphodiesterase 5 enhances glutamatergic synaptic plasticity and memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of phosphodiesterase 5 in synaptic plasticity and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Choosing the Right Pill to Treat ED » Sexual Medicine » BUMC [bumc.bu.edu]
Assessing the Specificity of Pde5-IN-10 in Neurodegeneration Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Pde5-IN-10, a potent phosphodiesterase 5 (PDE5) inhibitor, within the context of neurodegeneration research. By examining its specificity and performance relative to other well-established PDE5 inhibitors, this document aims to equip researchers with the necessary information to make informed decisions for their preclinical studies. The following sections detail the underlying signaling pathways, experimental protocols for inhibitor assessment, and a comparative analysis of key performance indicators.
The cGMP Signaling Pathway and the Role of PDE5 Inhibitors
Phosphodiesterase 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. In the central nervous system, this pathway is crucial for modulating synaptic plasticity, neurogenesis, and cerebral blood flow. An upregulation of PDE5 activity can lead to decreased cGMP levels, which has been associated with the cognitive decline observed in neurodegenerative diseases like Alzheimer's. PDE5 inhibitors counteract this by preventing the degradation of cGMP, thereby enhancing its neuroprotective effects.
Caption: The cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Protocols for Assessing Inhibitor Specificity
To evaluate the specificity and efficacy of PDE5 inhibitors like this compound, a combination of in vitro and in vivo experiments is essential.
In Vitro Enzyme Assays
These assays are fundamental for determining the inhibitory potency (IC50) of a compound against PDE5 and its selectivity over other PDE isoforms.
Protocol: Transcreener® Fluorescence Polarization (FP) Assay
This is a common method for measuring the activity of PDE enzymes.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
-
Dilute the PDE5 enzyme to the desired concentration in the reaction buffer.
-
Prepare a range of concentrations of the test inhibitor (e.g., this compound) and a known standard (e.g., sildenafil).
-
Prepare the cGMP substrate and the Transcreener® ADP²/GMP² Assay reagents (GMP Alexa Fluor® 633 Tracer and GMP² Antibody).
-
-
Assay Procedure :
-
Add the PDE5 enzyme and the test inhibitor to a microplate well.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer.
-
Add the pre-mixed GMP tracer and antibody solution.
-
Incubate to allow for binding and stabilization of the fluorescence polarization signal.
-
-
Data Analysis :
-
Measure the fluorescence polarization on a suitable plate reader.
-
The degree of polarization is inversely proportional to the amount of GMP produced.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Studies in Neurodegeneration Models
Animal models of neurodegeneration, such as the APP/PS1 transgenic mouse model for Alzheimer's disease, are crucial for assessing the therapeutic potential of PDE5 inhibitors.
Protocol: Assessment of Cognitive Improvement in APP/PS1 Mice
-
Animal Model :
-
Use APP/PS1 transgenic mice, which develop amyloid plaques and cognitive deficits similar to those seen in Alzheimer's disease. Use age-matched wild-type littermates as controls.
-
-
Drug Administration :
-
Administer this compound, a comparator drug (e.g., sildenafil), or a vehicle control to the mice.
-
The route of administration can be intraperitoneal (i.p.) injection or oral gavage.
-
The dosing regimen should be determined based on pharmacokinetic studies (e.g., daily for several weeks).
-
-
Behavioral Testing :
-
Morris Water Maze : To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial are measured.
-
Object Recognition Test : To evaluate recognition memory. Mice are familiarized with two identical objects. After a retention interval, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.
-
-
Biochemical and Histological Analysis :
-
After behavioral testing, sacrifice the animals and collect brain tissue.
-
Measure cGMP levels in brain homogenates using an ELISA kit.
-
Analyze amyloid-β (Aβ) plaque load and neuroinflammation markers using immunohistochemistry.
-
Comparative Data of PDE5 Inhibitors
The following table summarizes the key in vitro data for this compound and two commonly used PDE5 inhibitors, sildenafil and tadalafil. It is important to note that these values are compiled from different studies and direct head-to-head comparisons may yield different results.
| Inhibitor | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity (PDE6/PDE5) | Selectivity (PDE11/PDE5) |
| This compound | 20[1] | Not Reported | Not Reported | Not Reported | Not Reported |
| Sildenafil | 3.5[1] | 34[1] | >1000[1] | ~10-fold[1] | >285-fold[1] |
| Tadalafil | 0.94[1] | >1000[1] | 37[1] | >1000-fold[1] | ~40-fold[1] |
Experimental Workflow for Inhibitor Evaluation
The process of evaluating a novel PDE5 inhibitor for its potential in neurodegeneration research follows a structured workflow, from initial in vitro screening to in vivo validation.
Caption: A typical experimental workflow for evaluating PDE5 inhibitors in neurodegeneration.
Conclusion
This compound emerges as a potent PDE5 inhibitor with a reported IC50 of 20 nM.[1] While its efficacy in restoring long-term potentiation suggests its potential in Alzheimer's disease research, a comprehensive assessment of its specificity against other PDE isoforms is crucial. Compared to sildenafil and tadalafil, which have well-documented selectivity profiles, data for this compound is currently limited.
For researchers considering this compound for neurodegeneration models, it is recommended to conduct in-house selectivity profiling against a panel of PDE isoforms. Furthermore, direct comparative studies with established inhibitors like sildenafil and tadalafil in relevant in vivo models will be essential to fully elucidate its therapeutic potential and specificity. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.
References
Safety Operating Guide
Navigating the Safe Disposal of Pde5-IN-10: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Pde5-IN-10 are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential, step-by-step procedures based on established best practices for the disposal of potent, biologically active small molecules in a laboratory setting.
Core Principles of Chemical Waste Management
The foundation of safe disposal for any research chemical, including this compound, rests on the principles of waste minimization, proper segregation, secure containment, and clear labeling.[1][2] Adherence to these principles mitigates risks of accidental exposure, environmental contamination, and hazardous reactions.
Key Disposal Considerations:
-
Avoid Sink and Trash Disposal: Never dispose of this compound, or any hazardous chemical waste, down the drain or in the regular trash.[3] Wastewater treatment systems are generally not equipped to remove such compounds, potentially leading to environmental dissemination.[4]
-
Prohibition of Evaporation: The intentional evaporation of chemical waste, even within a fume hood, is not a permissible disposal method.[3][5]
-
Segregation is Critical: Store this compound waste separately from other chemical waste streams to prevent unintended reactions.[1] Specifically, keep it isolated from acids, bases, and oxidizing agents.[5]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
-
Container Selection and Labeling:
-
Designate a specific, compatible waste container for this compound. Plastic containers are often preferred for their durability.[2]
-
The container must be leak-proof and have a secure lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.
-
-
Waste Accumulation:
-
All materials contaminated with this compound, including unused solutions, contaminated personal protective equipment (PPE), and cleaning materials, should be placed in the designated waste container.
-
For chemically contaminated sharps such as needles or pipette tips, use a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[6]
-
Keep the waste container securely closed at all times, except when adding waste.[3][5]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the this compound waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][5]
-
The SAA must be under the control of the laboratory personnel and should be inspected weekly for any signs of leakage.[5]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the this compound waste.[2]
-
Provide EH&S with accurate information about the waste stream.
-
Follow all institutional procedures for waste pickup and documentation.
-
Quantitative Data Summary
For general laboratory chemical waste, specific quantitative limits apply to Satellite Accumulation Areas.
| Parameter | Limit | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [2] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [2] |
| Maximum Storage Time for a Full Container in SAA | 3 days | [5] |
| Maximum Storage Time for a Partially Filled Container in SAA | 1 year | [5] |
Experimental Protocols
While specific experimental protocols for this compound disposal are not available, a standard protocol for the preparation of a chemical for waste pickup is as follows:
Protocol for Preparing this compound Waste for Disposal:
-
Objective: To safely containerize and label this compound waste for removal by EH&S.
-
Materials:
-
Designated hazardous waste container (plastic, with secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves
-
-
Procedure:
-
Don appropriate PPE before handling the waste.
-
If consolidating small amounts of compatible waste, do so within a fume hood to minimize inhalation exposure.
-
Carefully transfer all this compound contaminated materials into the designated waste container.
-
Ensure the exterior of the container is clean and free of contamination.
-
Securely fasten the lid on the container.
-
Affix a completed hazardous waste label to the container, including the full chemical name and accumulation start date.
-
Place the sealed and labeled container in the designated Satellite Accumulation Area.
-
Record the container in the laboratory's waste log, if applicable.
-
Schedule a waste pickup with your institution's EH&S department.
-
Visualizing the Disposal Workflow and Mechanism of Action
To further clarify the procedural and biological context of working with this compound, the following diagrams illustrate the chemical waste disposal workflow and the signaling pathway of PDE5 inhibitors.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. vumc.org [vumc.org]
- 4. epa.gov [epa.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
